3-Methylbutanethioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylbutanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWCTMFZCLAVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066077 | |
| Record name | Butanethioamide, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16536-95-1 | |
| Record name | 3-Methylbutanethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16536-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanethioamide, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016536951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanethioamide, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanethioamide, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methylbutanethioamide: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbutanethioamide, an aliphatic primary thioamide, represents a foundational structure within a class of compounds of significant interest to medicinal and synthetic chemists. As sulfur-containing isosteres of amides, thioamides exhibit unique physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and distinct reactivity profiles. These characteristics make them valuable moieties in drug design and as versatile intermediates for the synthesis of complex heterocyclic systems.[1]
The substitution of the carbonyl oxygen in an amide with a sulfur atom can profoundly impact a molecule's biological activity. This modification can enhance binding affinity to protein targets, improve metabolic stability by resisting enzymatic hydrolysis, and alter pharmacokinetic properties.[2][1] Thioamides have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor effects, making them a compelling scaffold for drug discovery programs.[3]
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a validated synthetic protocol for this compound. It is intended to serve as a practical resource for researchers, enabling the reliable synthesis and characterization of this and structurally related compounds.
Molecular Structure and Properties
The fundamental attributes of this compound are summarized below, providing a quantitative basis for its use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NS | [4] |
| Molecular Weight | 117.21 g/mol | [4] |
| IUPAC Name | This compound | |
| CAS Number | 16536-95-1 | [4] |
| Canonical SMILES | CC(C)CC(=S)N | |
| InChI | InChI=1S/C5H11NS/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H2,6,7) |
Structural Representation
The molecular structure of this compound is characterized by an isobutyl group attached to a primary thioamide functional group (-C(=S)NH₂).
Caption: 2D structure of this compound.
Synthesis of this compound
The most direct and reliable method for the synthesis of primary thioamides is the thionation of the corresponding primary amide. Lawesson's reagent is a preferred thionating agent for this transformation due to its mild reaction conditions, high yields, and operational simplicity compared to other reagents like phosphorus pentasulfide.[5][6]
The proposed synthesis involves the conversion of the readily available starting material, 3-methylbutanamide (also known as isovaleramide), to this compound using Lawesson's reagent.
Synthetic Workflow
Caption: Synthesis of this compound via thionation.
Experimental Protocol: Thionation of 3-Methylbutanamide
This protocol is adapted from established procedures for the thionation of amides using Lawesson's reagent.[5][7]
Materials:
-
3-Methylbutanamide (Isovaleramide)
-
Lawesson's Reagent (LR)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylbutanamide (1.0 eq) in anhydrous THF (or toluene) to a concentration of approximately 0.2 M.
-
Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 - 0.6 eq) in one portion at room temperature. Note: The stoichiometry is based on the dimeric structure of LR.
-
Reaction: Stir the mixture at room temperature or gently heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. b. Redissolve the residue in ethyl acetate. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). Causality: The bicarbonate wash is crucial for removing acidic phosphorus-containing byproducts from the Lawesson's reagent, which simplifies purification.[7] d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient, to afford pure this compound.
Analytical Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.
-
~ δ 7.5-9.5 ppm (2H, broad singlet): Protons of the -NH₂ group. Thioamide N-H protons are typically deshielded and often appear as two separate broad signals due to hindered rotation around the C-N bond.
-
~ δ 2.5-2.8 ppm (2H, doublet): The -CH₂- protons adjacent to the thioamide group.
-
~ δ 2.0-2.3 ppm (1H, multiplet): The -CH- proton of the isobutyl group.
-
~ δ 0.9-1.1 ppm (6H, doublet): The two equivalent -CH₃ groups of the isobutyl moiety.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is predicted to display four signals, one for each chemically distinct carbon atom.
-
~ δ 200-210 ppm: The C=S carbon of the thioamide. This is significantly downfield compared to a typical amide C=O carbon (170-185 ppm) due to the lower electronegativity and higher polarizability of sulfur.[8][9]
-
~ δ 50-55 ppm: The -CH₂- carbon.
-
~ δ 25-30 ppm: The -CH- carbon.
-
~ δ 22-25 ppm: The equivalent -CH₃ carbons.
Infrared (IR) Spectroscopy
The IR spectrum provides a reliable method to confirm the conversion of the amide to the thioamide by observing the disappearance of the C=O stretch and the appearance of characteristic thioamide bands.
-
N-H Stretching: Two bands in the region of 3300-3100 cm⁻¹ , characteristic of a primary amine/amide group.
-
C=S Stretching (Thioamide I band): A strong absorption in the range of 1200-1400 cm⁻¹ . The C=S stretch is often coupled with other vibrations and can be less intense and broader than a C=O stretch.
-
Disappearance of C=O Stretch: The absence of the strong C=O stretching band from the starting 3-methylbutanamide, which would typically appear around 1650 cm⁻¹ , is a key indicator of a successful reaction.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound and can provide structural information through fragmentation analysis.
-
Molecular Ion (M⁺): A peak at m/z = 117 , corresponding to the molecular weight of C₅H₁₁NS.
-
Key Fragmentation: Common fragmentation pathways for aliphatic compounds include the loss of alkyl fragments. A significant fragment would be expected from the cleavage of the C-C bond alpha to the thioamide group, leading to the loss of an isobutyl radical (mass 57), or the loss of a propyl radical (mass 43) via McLafferty-type rearrangement if sterically feasible.[10][11]
Safety and Handling
As a specific Safety Data Sheet (SDS) for this compound is not widely available, handling precautions should be based on those for analogous aliphatic thioamides and sulfur-containing organic compounds.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Hazards: Thioamides should be treated as potentially harmful. Many sulfur-containing compounds have unpleasant odors and can be irritants. Lawesson's reagent and its byproducts have a strong, unpleasant odor and should be handled with care in a fume hood.[12][13]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. National Center for Biotechnology Information. [Link]
-
Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. National Center for Biotechnology Information. [Link]
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Biologically active thioamide scaffolds. ResearchGate. [Link]
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Thioamide N–C(S) Activation. The Royal Society of Chemistry. [Link]
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Butanamide, 3-methyl-. NIST WebBook. [Link]
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SAFETY DATA SHEET. Carl ROTH. [Link]
-
Biosynthesis and Chemical Applications of Thioamides. ACS Publications. [Link]
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Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]
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Chapter 14.3 - MS1 - Introduction of Mass Spectrometry. YouTube. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
10.7: Functional Groups and IR Tables. Chemistry LibreTexts. [Link]
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Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
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C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for... Doc Brown's Chemistry. [Link]
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NMR shifts 1H -general.cdx. Chemistry Connected. [Link]
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. ResearchGate. [Link]
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DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ResearchGate. [Link]
-
a guide to 13c nmr chemical shift values. Compound Interest. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. UCLA Chemistry and Biochemistry. [Link]
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Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. National Center for Biotechnology Information. [Link]
-
Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. [Link]
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Fundamentals of MS (7 of 7) - Fragmentation. YouTube. [Link]
-
interpreting C-13 NMR spectra. Chemguide. [Link]
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mass spectra - fragmentation patterns. Chemguide. [Link]
-
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC - NIH. [Link]
-
Ch13 - Sample IR spectra. University of Calgary. [Link]
-
infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
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3-Methylbutanethioamide chemical formula and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Methylbutanethioamide, a sulfur-containing organic compound with potential applications in medicinal chemistry and drug development. This document details its chemical identity, including its formula and IUPAC nomenclature. A significant focus is placed on the synthetic routes to this and similar thioamides, with a detailed exploration of the thionation of amides using Lawesson's reagent, including a step-by-step experimental protocol and a mechanistic discussion. The guide further delves into the unique physicochemical and spectroscopic properties imparted by the thioamide functional group, contrasting them with their amide analogues. While specific experimental data for this compound is not extensively available in public literature, this guide provides predicted spectroscopic and physical properties based on established chemical principles and data from analogous structures. Finally, the broader significance of the thioamide moiety in drug design is explored, highlighting its role as a bioisostere and its impact on the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.
Chemical Identity and Structure
-
Chemical Name: this compound
-
IUPAC Name: 3-Methylbutane-1-thiamide
-
Chemical Formula: C₅H₁₁NS
-
Molecular Weight: 117.21 g/mol [1]
-
CAS Number: 16536-95-1[1]
-
Structure:
Synthesis of this compound: Thionation of Amides
The most common and effective method for the synthesis of thioamides from their corresponding amides is through a thionation reaction. This involves the replacement of the carbonyl oxygen atom with a sulfur atom. Several reagents can accomplish this transformation, with Lawesson's reagent being one of the most widely used due to its mild reaction conditions and high yields.
The Precursor: 3-Methylbutanamide
The starting material for the synthesis of this compound is 3-methylbutanamide (also known as isovaleramide).
-
Chemical Formula: C₅H₁₁NO
-
Molecular Weight: 101.15 g/mol
-
CAS Number: 541-46-8
Thionation using Lawesson's Reagent
Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a commercially available, air-stable solid that serves as an efficient sulfur transfer agent.
The mechanism of thionation with Lawesson's reagent involves a [2+2] cycloaddition between the carbonyl group of the amide and the reactive dithiophosphine ylide, which is in equilibrium with Lawesson's reagent in solution. This is followed by a cycloreversion to yield the thioamide and a stable phosphorus-oxygen containing by-product.
Amide [label="3-Methylbutanamide\n(R-C(O)NH2)", fillcolor="#F1F3F4"]; LR [label="Lawesson's Reagent", fillcolor="#F1F3F4"]; Intermediate [label="Thiaoxaphosphetane\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Thioamide [label="this compound\n(R-C(S)NH2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Phosphorus-Oxygen\nBy-product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Amide -> Intermediate [label="+ Lawesson's Reagent\n[2+2] Cycloaddition"]; LR -> Intermediate [style=invis]; Intermediate -> Thioamide [label="Cycloreversion"]; Intermediate -> Byproduct [label="Cycloreversion"]; }
Caption: Mechanism of amide thionation using Lawesson's reagent.This protocol is a generalized procedure based on established methods for the thionation of amides. Optimization may be required for specific applications.
Materials:
-
3-Methylbutanamide
-
Lawesson's Reagent (0.5 equivalents)
-
Anhydrous Toluene or Dioxane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 3-methylbutanamide (1.0 equivalent) in anhydrous toluene (or dioxane) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 equivalents) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Safety Precautions:
-
Lawesson's reagent and its by-products can have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Thioamides themselves can be toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Physicochemical and Spectroscopic Properties
Physical Properties (Predicted)
| Property | Predicted Value/Description | Rationale |
| Melting Point | Likely a low-melting solid or an oil at room temperature. | Aliphatic primary thioamides are often solids with relatively low melting points. |
| Boiling Point | Higher than the corresponding amide due to increased molecular weight and stronger intermolecular hydrogen bonding (N-H---S). | The sulfur atom increases the molecular weight, and the thioamide N-H is a better hydrogen bond donor. |
| Solubility | Soluble in organic solvents like ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | The presence of the hydrocarbon chain reduces water solubility, while the polar thioamide group allows for solubility in polar organic solvents. |
| Appearance | Likely a colorless to pale yellow solid or oil. | Thioamides can have a yellowish tint due to the C=S chromophore. |
Spectroscopic Data (Predicted)
The thioamide functional group imparts unique spectroscopic signatures that differentiate it from its amide counterpart.
-
-NH₂ protons: These protons are expected to appear as a broad singlet in the downfield region (typically δ 7.5-9.5 ppm), significantly deshielded due to the anisotropic effect of the C=S bond.
-
-CH₂- protons (adjacent to C=S): A triplet is expected, shifted downfield compared to the corresponding amide due to the electron-withdrawing nature of the thiocarbonyl group (around δ 2.5-3.0 ppm).
-
-CH- proton: A multiplet further upfield.
-
-CH₃ protons: Two doublets are expected for the diastereotopic methyl groups of the isobutyl moiety, appearing in the upfield region (around δ 0.9-1.2 ppm).
-
C=S carbon: The most characteristic signal, appearing significantly downfield in the range of δ 190-210 ppm. This is a key diagnostic peak for the presence of a thioamide.
-
Aliphatic carbons: The chemical shifts will be similar to the corresponding amide, with the carbon adjacent to the C=S group being the most deshielded among the aliphatic carbons.
-
N-H stretching: Two bands are expected for the primary thioamide in the region of 3300-3100 cm⁻¹.
-
C=S stretching (Thioamide I band): This band is typically found in the region of 1200-1000 cm⁻¹ and is often coupled with other vibrations, making it less distinct than the C=O stretch of amides.
-
C-N stretching and N-H bending (Thioamide II and III bands): These vibrations contribute to absorptions in the fingerprint region.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 117.
-
Fragmentation Pattern: Common fragmentation pathways would include α-cleavage adjacent to the thiocarbonyl group and McLafferty rearrangement if sterically feasible. Key fragments might include the loss of the isobutyl group or cleavage of the C-C bond adjacent to the C=S group.
The Thioamide Group in Drug Design and Development
The replacement of an amide with a thioamide is a common bioisosteric strategy in medicinal chemistry. This substitution can significantly alter the biological and physicochemical properties of a molecule.
Bioisosterism and Physicochemical Properties
-
Hydrogen Bonding: Thioamides are better hydrogen bond donors but weaker hydrogen bond acceptors compared to amides. This can lead to altered binding interactions with biological targets.
-
Lipophilicity: The larger and more polarizable sulfur atom generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Electronic Properties: The C=S bond is longer and weaker than a C=O bond, and the thiocarbonyl carbon is more electron-rich. This can influence the reactivity and metabolic stability of the compound.
-
Conformational Rigidity: The rotational barrier around the C-N bond in a thioamide is higher than in an amide, leading to increased conformational rigidity. This can be advantageous in locking a molecule into a bioactive conformation.
Thioamide [label="{Thioamide Moiety| - Increased Lipophilicity\n- Enhanced H-Bond Donation\n- Altered Electronic Profile\n- Increased Rotational Barrier}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Properties [label="{Impact on Drug Properties| - Modified Target Binding\n- Improved Membrane Permeability\n- Altered Metabolic Stability\n- Constrained Conformation}", fillcolor="#F1F3F4"];
Thioamide -> Properties [label="Leads to"]; }
Caption: Impact of the thioamide functional group on drug properties.Applications in Drug Development
Thioamide-containing compounds have demonstrated a wide range of pharmacological activities, including:
-
Antimicrobial and Antiviral Agents: The thioamide functional group is present in several antitubercular and antiviral drugs.
-
Anticancer Agents: Some thioamide derivatives have shown promise as anticancer agents by targeting various cellular pathways.
-
Enzyme Inhibitors: The unique electronic and steric properties of thioamides can be exploited to design potent and selective enzyme inhibitors.
Conclusion
This compound serves as a representative example of a simple aliphatic thioamide, a class of compounds with growing importance in the field of drug discovery. Understanding its synthesis, predicted properties, and the general characteristics of the thioamide functional group provides a valuable foundation for researchers and scientists. The strategic incorporation of a thioamide moiety can be a powerful tool to modulate the properties of a lead compound, potentially leading to the development of novel therapeutics with improved efficacy and pharmacokinetic profiles. Further experimental investigation into the specific properties and biological activities of this compound is warranted to fully explore its potential.
References
-
NIST. (n.d.). Butanamide, 3-methyl-. NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]
Sources
A Technical Guide to Unlocking the Research Potential of 3-Methylbutanethioamide
For distribution to: Researchers, Scientists, and Drug Development Professionals
Foreword: The Untapped Potential of a Simple Molecule
In the vast landscape of chemical compounds, true innovation often arises from revisiting and reimagining the utility of seemingly simple structures. 3-Methylbutanethioamide (CAS No: 16536-95-1), an aliphatic thioamide, falls squarely into this category.[1] While its basic chemical identity is known—a molecular formula of C₅H₁₁NS and a molecular weight of 117.21 g/mol —its application in advanced research remains a frontier waiting to be explored.[1] This guide serves as a technical roadmap, grounded in established scientific principles, to illuminate high-potential research avenues for this versatile molecule. We will move beyond mere description to provide actionable experimental frameworks, empowering researchers to pioneer new discoveries.
Section 1: Foundational Chemistry & Synthesis
A prerequisite for any rigorous investigation is the unambiguous synthesis and characterization of the target compound. This compound is most reliably synthesized by the thionation of its amide analog, 3-methylbutanamide.
Synthesis via Lawesson's Reagent: A Reliable Protocol
The conversion of an amide's carbonyl group to a thiocarbonyl is efficiently achieved using Lawesson's reagent.[2] This reagent offers high yields and operates under relatively mild conditions, making it a preferred method.[2]
Step-by-Step Synthesis Protocol:
-
Reagent Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve Lawesson's reagent (0.5 molar equivalents relative to the amide) in anhydrous Tetrahydrofuran (THF). A key practical consideration is that Lawesson's reagent requires a significant volume of THF to fully dissolve.[3][4]
-
Amide Addition: In a separate flask, dissolve 3-methylbutanamide (1.0 eq) in anhydrous THF and add this solution to the stirred Lawesson's reagent solution at room temperature.
-
Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours at room temperature.[3]
-
Workup: Upon completion, evaporate the solvent under reduced pressure. It is critical to perform a thorough aqueous workup by washing the residue with copious amounts of water and extracting with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[3] This step removes phosphorus byproducts that can otherwise complicate purification.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product should be purified by silica gel column chromatography to yield pure this compound.
Physicochemical & Spectroscopic Fingerprinting
Thorough characterization is non-negotiable for establishing the identity and purity of the synthesized compound.
| Analytical Technique | Purpose | Expected Key Signatures for this compound |
| ¹H NMR | Proton Environment Mapping | Characteristic signals for the isobutyl group protons and two broad singlets for the thioamide (-NH₂) protons. |
| ¹³C NMR | Carbon Framework Confirmation | A highly deshielded signal for the thiocarbonyl (C=S) carbon, typically appearing above 200 ppm. |
| FT-IR Spectroscopy | Functional Group Identification | Absence of the starting amide C=O stretch (around 1650 cm⁻¹). Presence of N-H stretching bands (3100-3400 cm⁻¹) and a strong C=S stretching vibration. |
| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition Verification | The measured mass-to-charge ratio should match the calculated exact mass for C₅H₁₁NS. |
Section 2: Research Area 1: Thioamides as H₂S Donors in Cardiovascular Medicine
Scientific Rationale: Hydrogen sulfide (H₂S) is now recognized as a critical endogenous gasotransmitter, playing a vital role in cardiovascular homeostasis, primarily as a vasodilator.[5] Thioamides have emerged as a promising class of thiol-activated, slow-release H₂S donors.[6][7] This controlled release offers a significant therapeutic advantage over inorganic sulfide salts. The isobutyl group of this compound may confer increased lipophilicity, potentially enhancing its ability to cross cell membranes and prolong its biological action.
Central Hypothesis
This compound functions as a cysteine-activated H₂S donor, leading to measurable vasorelaxation in isolated arterial tissue and a reduction in blood pressure in vivo.
Experimental Validation Workflow
This workflow provides a logical progression from chemical validation to functional biological assessment.
Caption: Workflow for H₂S donor validation and functional assessment.
Protocol Highlight: Methylene Blue Assay for H₂S Quantification
This established colorimetric method provides a reliable means to measure H₂S concentration.[8]
-
H₂S Trapping: Incubate this compound in a buffered solution (pH 7.4) with a physiological thiol activator like L-cysteine.[5][9] The released H₂S is trapped in a separate solution of zinc acetate to form a zinc sulfide (ZnS) precipitate.[10]
-
Color Development: Add a solution of N,N-dimethyl-p-phenylenediamine and a solution of ferric chloride (FeCl₃) to the ZnS suspension.[8] This reaction, in an acidic environment, forms the stable blue dye, methylene blue.
-
Quantification: After a set incubation period, terminate the reaction and measure the absorbance of the solution at 665 nm.[10][11] The concentration of H₂S is determined by comparing the absorbance to a standard curve generated with known concentrations of a sulfide salt (e.g., NaHS).
Section 3: Research Area 2: Coordination Chemistry and Antimicrobial Applications
Scientific Rationale: The thioamide functional group is a superb ligand for various transition metals.[12][13] The resulting metal complexes can exhibit novel catalytic activities or possess potent biological properties, including antimicrobial effects.[12][14] Research has shown that metal complexes of thioamide-containing ligands can display enhanced antibacterial activity compared to the free ligand.[14]
Central Hypothesis
This compound can coordinate with transition metals like copper(II) and zinc(II) to form stable complexes that exhibit significant antibacterial activity against clinically relevant pathogens.
Experimental Validation Workflow
Caption: Synthesis and antimicrobial screening of metal complexes.
Protocol Highlight: Minimum Inhibitory Concentration (MIC) Determination
-
Prepare Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to a standardized density (e.g., 0.5 McFarland standard).
-
Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the synthesized metal complex in appropriate growth media. Also include dilutions of the free ligand (this compound) and the metal salt as controls.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Section 4: Research Area 3: Peptide Modification for Enhanced Proteolytic Stability
Scientific Rationale: The substitution of an amide bond with its thioamide isostere is a powerful strategy in medicinal chemistry to enhance the metabolic stability of peptides.[13][15] Peptides are highly susceptible to degradation by proteases, which limits their therapeutic utility.[16][17] Thioamide linkages are generally resistant to cleavage by common proteases, which can dramatically increase the half-life of a peptide drug.[13][15]
Central Hypothesis
Replacing a specific amide bond in a model peptide with a this compound linkage will significantly increase the peptide's resistance to enzymatic degradation by trypsin.
Experimental Validation Workflow
-
Peptide Synthesis: Synthesize two versions of a model peptide known to be a trypsin substrate: (i) the native peptide and (ii) a thio-analog where one amino acid linkage is replaced by the thioamide. This is achieved using solid-phase peptide synthesis (SPPS).
-
Purification & Characterization: Purify both peptides using reverse-phase HPLC and confirm their identity by mass spectrometry.
-
Proteolysis Assay:
-
Incubate a known concentration of each peptide in separate tubes with a solution of trypsin at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and quench the enzymatic reaction by adding an acid (e.g., trifluoroacetic acid).
-
-
Analysis: Analyze each quenched aliquot by HPLC. Quantify the area of the peak corresponding to the intact peptide.
-
Data Interpretation: Plot the percentage of intact peptide remaining over time for both the native and thio-peptide. A significantly slower rate of degradation for the thio-peptide confirms enhanced proteolytic stability.
Conclusion
This compound is far more than a catalog chemical; it is a launchpad for innovation. The research areas outlined in this guide—spanning H₂S-mediated vasodilation, novel antimicrobial agents, and metabolically stabilized peptides—are grounded in the unique and advantageous properties of the thioamide functional group. By employing the rigorous, self-validating protocols provided, researchers are well-equipped to translate the chemical potential of this compound into tangible scientific advancements.
References
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Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
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Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. National Institutes of Health (PMC). [Link]
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Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]
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Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. National Institutes of Health (PMC). [Link]
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Arylthioamides as H2S Donors: l-Cysteine-Activated Releasing Properties and Vascular Effects in Vitro and in Vivo. National Institutes of Health (PMC). [Link]
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Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. RSC Publishing. [Link]
-
Transition metal complexes with ligand containing thioamide moiety: Synthesis, characterization and antibacterial activities. ResearchGate. [Link]
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Hydrogen Sulfide (H2S) Colorimetric Assay Kit (Indirect Method). Elabscience. [Link]
-
Modified methylene blue method for measurement of hydrogen sulfide level in plasma. PubMed. [Link]
-
Arylthioamides as H2S Donors: l-Cysteine-Activated Releasing Properties and Vascular Effects in Vitro and in Vivo. ACS Publications. [Link]
-
Modification of organic compounds with Lawesson's reagent. ResearchGate. [Link]
-
Full article: Unlocking the potential of the thioamide group in drug design and development. Taylor & Francis Online. [Link]
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Standard Methods: 4500-S2- D: Sulfide by Methylene Blue. Standard Methods. [Link]
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Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. National Institutes of Health (PMC). [Link]
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An In-depth Technical Guide to the Solubility of 3-Methylbutanethioamide in Various Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-Methylbutanethioamide. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in different solvent systems. This document will delve into the theoretical principles governing its solubility, present illustrative solubility data, provide a detailed experimental protocol for solubility determination, and discuss the critical factors influencing the dissolution of this thioamide.
Introduction to this compound and its Solubility
This compound, a sulfur analog of an amide, possesses a unique chemical structure that dictates its interaction with various solvents. The presence of both a polar thioamide group (-CSNH2) and a nonpolar isobutyl group gives the molecule an amphipathic character. Understanding its solubility is paramount in various applications, from synthetic organic chemistry, where it might be a reactant or product, to medicinal chemistry, where thioamides are a recurring motif in pharmacologically active compounds.[1][2][3] The principle of "like dissolves like" is the cornerstone for predicting solubility trends.[4] Polar solvents are expected to interact favorably with the polar thioamide group through dipole-dipole interactions and hydrogen bonding, while nonpolar solvents will better accommodate the nonpolar alkyl chain.
Illustrative Solubility Profile of this compound
Table 1: Illustrative Solubility of this compound in Selected Solvents at 25°C
| Solvent | Dielectric Constant (ε) at 20°C | Solubility (g/L) | Molar Solubility (mol/L) |
| Water | 80.1 | ~ 5 | ~ 0.043 |
| Methanol | 32.7 | ~ 150 | ~ 1.28 |
| Ethanol | 24.5 | ~ 120 | ~ 1.02 |
| Acetone | 20.7 | ~ 200 | ~ 1.71 |
| Dichloromethane | 8.9 | ~ 180 | ~ 1.54 |
| Toluene | 2.4 | ~ 20 | ~ 0.17 |
| Hexane | 1.9 | < 1 | < 0.009 |
Disclaimer: The data in this table is illustrative and intended for educational purposes. Actual experimental values may vary.
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5][6][7] This equilibrium method ensures that the solvent is saturated with the solute, providing a reliable measure of its intrinsic solubility.
Causality Behind Experimental Choices
The choice of the shake-flask method is deliberate. It is a robust and widely accepted technique that minimizes kinetic artifacts, ensuring that the measured solubility represents a true thermodynamic equilibrium.[6] The selection of a diverse panel of solvents with varying polarities is crucial for building a comprehensive solubility profile, which is essential for applications such as crystallization, formulation, and chromatography.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials. The excess is critical to ensure that saturation is reached.[6]
-
Add a precise volume of the desired solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically at 25°C.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration can vary and should be determined empirically by taking measurements at different time points until the concentration plateaus.[6]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered supernatant and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).[8][9]
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated supernatant.
-
Experimental Workflow Diagram```dot
Caption: Logical relationship between the properties of this compound and solvents in determining solubility.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound. By understanding the underlying principles of solubility and employing robust experimental methodologies like the shake-flask method, researchers can effectively predict and determine the solubility of this compound in a variety of solvents. This knowledge is critical for the successful design and implementation of chemical processes and for the development of new therapeutics.
References
- Institute of Science, Nagpur.
- ResearchGate.
- BioAssay Systems. Shake Flask Method Summary.
- ACS Publications.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Computational Chemistry. Compound solubility measurements for early drug discovery.
- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
-
NIH. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. [Link]
- Enamine. Shake-Flask Solubility Assay.
-
ResearchGate. Synthesis of thioesters and thioamides under solvothermal condition using thiourea as thionating agent. [Link]
- Organic Chemistry Portal.
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- 4. Solvent Miscibility Table [sigmaaldrich.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. dissolutiontech.com [dissolutiontech.com]
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- 8. lifechemicals.com [lifechemicals.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Methodological & Application
Application Note: Synthesis of 3-Methylbutanethioamide from 3-Methylbutanamide
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of 3-methylbutanethioamide from 3-methylbutanamide. Thioamides are vital structural motifs in medicinal chemistry and serve as versatile intermediates in organic synthesis.[1] This application note details a robust protocol centered on the use of Lawesson's Reagent, a mild and highly efficient thionating agent.[2] We delve into the underlying reaction mechanism, provide two detailed, step-by-step experimental protocols suitable for different laboratory setups, outline critical safety procedures, and present a guide for product purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and well-validated methodology for the synthesis of thioamides.
Introduction and Mechanistic Overview
The conversion of an amide's carbonyl oxygen to sulfur is a fundamental transformation in organic synthesis. The resulting thioamide functional group exhibits unique electronic and steric properties compared to its amide counterpart, making it a valuable isostere in drug design and a reactive handle for further chemical modifications.[1]
Among various thionating agents, Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, has emerged as the reagent of choice for this transformation due to its high efficiency, mild reaction conditions, and broad substrate scope.[2][3] Compared to harsher reagents like phosphorus pentasulfide (P₄S₁₀), LR often requires lower temperatures and affords cleaner reactions with higher yields.[2]
The Mechanism of Thionation with Lawesson's Reagent:
The efficacy of Lawesson's Reagent stems from its dynamic equilibrium in solution with a highly reactive dithiophosphine ylide monomer.[4][5] The reaction proceeds through the following key steps:
-
[2+2] Cycloaddition: The electrophilic phosphorus of the reactive ylide monomer attacks the nucleophilic carbonyl oxygen of the 3-methylbutanamide. Simultaneously, the nucleophilic sulfur of the ylide attacks the electrophilic carbonyl carbon. This concerted or stepwise process forms a four-membered ring intermediate known as a thiaoxaphosphetane.[4][5]
-
Cycloreversion: This intermediate is unstable and rapidly undergoes a retro-[2+2] cycloaddition.
-
Product Formation: The driving force for this fragmentation is the formation of a very stable phosphorus-oxygen double bond in the byproduct, which releases the desired this compound.[4][5] This entire process is mechanistically analogous to the Wittig reaction.[3][5]
Experimental Protocols
Two primary protocols are presented to provide flexibility based on available equipment and desired reaction kinetics. Protocol 1 utilizes room temperature conditions, which is often sufficient for primary amides, while Protocol 2 employs heating under reflux for potentially faster or more challenging reactions.
Materials and Equipment
| Chemicals & Reagents | Grade | CAS Number | Supplier |
| 3-Methylbutanamide | ≥98% | 541-46-8 | Sigma-Aldrich |
| Lawesson's Reagent (LR) | ≥97% | 19172-47-5 | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | 109-99-9 | Sigma-Aldrich |
| Anhydrous Toluene | ≥99.8% | 108-88-3 | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | 141-78-6 | Fisher Scientific |
| Hexanes | ACS Grade | 110-54-3 | Fisher Scientific |
| Deionized Water | N/A | 7732-18-5 | N/A |
| Brine (Saturated NaCl solution) | N/A | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | 7487-88-9 | Sigma-Aldrich |
| Silica Gel | 60 Å, 230-400 mesh | 7631-86-9 | Sorbent Technologies |
Equipment:
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Condenser
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
-
Septa and needles
-
Glass funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
-
Standard laboratory glassware
Protocol 1: Thionation at Room Temperature in THF
This protocol is advantageous for its mild conditions and is often sufficient for unhindered primary amides.[4][6]
Step-by-Step Procedure:
-
Setup: Under a nitrogen atmosphere, add Lawesson's Reagent (0.55 molar equivalents relative to the amide) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add a sufficient volume of anhydrous THF to fully dissolve the Lawesson's Reagent. Note: LR has limited solubility, and a significant amount of solvent may be required. Complete dissolution is key for a homogenous reaction.[6]
-
Amide Addition: In a separate flask, dissolve 3-methylbutanamide (1.0 molar equivalent) in anhydrous THF. Add this solution dropwise to the stirring Lawesson's Reagent solution at room temperature.[6]
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate) until the starting amide spot is no longer visible. The reaction can be complete in as little as 30 minutes to a few hours.[6]
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel. It is crucial to wash thoroughly with water to remove the phosphorus byproducts.[6]
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.
-
Washing and Drying: Wash the combined organic phase with brine, then dry it over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as a solid or oil.
-
Purification: Purify the crude product via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.[6]
Protocol 2: Thionation at Reflux in Toluene
This protocol is suitable if the room temperature reaction is sluggish or for more sterically hindered amides.
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add 3-methylbutanamide (1.0 molar equivalent) and Lawesson's Reagent (0.55 molar equivalents).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C).[7]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting amide is consumed.
-
Cooling and Concentration: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure.[4]
-
Work-up and Purification: Follow steps 6-10 from Protocol 1 to work up, isolate, and purify the product.
Workflow and Data Summary
Experimental Workflow Diagram
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. rsc.org [rsc.org]
Application Note & Protocol: Laboratory-Scale Synthesis of 3-Methylbutanethioamide
Abstract
This document provides a comprehensive, detailed protocol for the laboratory-scale synthesis of 3-Methylbutanethioamide, a valuable thioamide building block in organic synthesis and drug discovery. The synthesis is achieved through the thionation of the corresponding amide, 3-methylbutanamide, utilizing Lawesson's reagent. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods to ensure a successful and safe synthesis.
Introduction and Scientific Rationale
Thioamides are a critical class of organosulfur compounds that serve as versatile intermediates in the synthesis of various nitrogen- and sulfur-containing heterocycles. Their unique chemical properties, including increased acidity of the N-H protons and altered hydrogen bonding capabilities compared to their amide counterparts, make them valuable moieties in medicinal chemistry and material science.[1] this compound, in particular, with its isobutyl group, can be a precursor to compounds with specific steric and electronic properties.
The conversion of an amide to a thioamide is a fundamental transformation in organic chemistry. Among the various thionating agents available, Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) has emerged as a superior choice for its mild reaction conditions and high yields in converting carbonyl compounds, especially amides, to their thiocarbonyl analogs.[2][3] The mechanism of thionation with Lawesson's reagent is believed to proceed through a reactive dithiophosphine ylide intermediate that reacts with the carbonyl group to form a thiaoxaphosphetane intermediate.[4] This intermediate then undergoes a cycloreversion, akin to the Wittig reaction, to yield the desired thioamide and a stable phosphorus-oxygen byproduct.[4]
This protocol details a reliable and reproducible method for the synthesis of this compound from 3-methylbutanamide using Lawesson's reagent in a laboratory setting.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS No. | Notes |
| 3-Methylbutanamide | ≥98% | e.g., Sigma-Aldrich, TCI | 541-46-8 | Starting material.[5][6][7] |
| Lawesson's Reagent | ≥97% | e.g., Sigma-Aldrich, TCI | 19172-47-5 | Thionating agent. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich, Acros Organics | 109-99-9 | Reaction solvent. |
| Ethyl acetate | ACS Grade | e.g., Fisher Scientific | 141-78-6 | Extraction solvent. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For aqueous work-up. | ||
| Brine (Saturated NaCl solution) | Prepared in-house | For aqueous work-up. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., Fisher Scientific | 7757-82-6 | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | e.g., Sigma-Aldrich | 7631-86-9 | For column chromatography. |
| Deuterated Chloroform (CDCl₃) | with 0.03% (v/v) TMS | e.g., Cambridge Isotope Laboratories | 865-49-6 | For NMR analysis. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
-
UV lamp for TLC visualization
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Fume hood
Experimental Protocol
Safety Precautions
-
Lawesson's Reagent is a water-reactive, toxic solid that releases flammable and toxic gases upon contact with water or moisture. [8] It should be handled in a well-ventilated fume hood under an inert atmosphere.[9][10] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[11]
-
Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.
-
The reaction and work-up procedures generate foul-smelling sulfur byproducts. All steps should be performed in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[8][9][10][11]
Reaction Setup and Procedure
-
Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of inert gas (nitrogen or argon).
-
Charging the Reaction Vessel: In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 3-methylbutanamide (2.00 g, 19.8 mmol, 1.0 equiv).
-
Dissolving the Starting Material: Add anhydrous tetrahydrofuran (THF, 40 mL) to the flask and stir until the 3-methylbutanamide is fully dissolved.
-
Addition of Lawesson's Reagent: In a separate, dry container, weigh out Lawesson's reagent (4.40 g, 10.9 mmol, 0.55 equiv). Add the Lawesson's reagent to the stirred solution of 3-methylbutanamide in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) using a heating mantle or oil bath.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). To do this, carefully take a small aliquot from the reaction mixture using a glass capillary. Spot the aliquot on a silica gel TLC plate and elute with a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Visualize the spots under a UV lamp. The reaction is complete when the starting material spot has disappeared. The reaction is typically complete within 2-4 hours.
Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL). Stir the mixture vigorously for 15 minutes to quench any remaining Lawesson's reagent and its byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[12] Elute with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) to afford the pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks corresponding to the protons of the isobutyl group and the thioamide N-H protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The most downfield signal will correspond to the thiocarbonyl carbon (C=S), typically appearing in the range of 200-210 ppm.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Expected Results and Discussion
The thionation of 3-methylbutanamide with Lawesson's reagent is expected to proceed cleanly to yield this compound. The use of 0.55 equivalents of Lawesson's reagent is a slight excess to ensure complete conversion of the starting amide. The reaction is conducted at reflux in THF, which is a common solvent for this transformation as it effectively dissolves both the starting amide and Lawesson's reagent.[12]
The aqueous work-up with sodium bicarbonate is crucial for neutralizing acidic byproducts and hydrolyzing any unreacted Lawesson's reagent. Purification by column chromatography is necessary to remove the phosphorus-containing byproducts and obtain the thioamide in high purity. The final product is expected to be a solid at room temperature.
References
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
Tome, A. C., & N'Zue, C. K. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Molecules, 25(4), 853. [Link]
-
Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qawasmeh, R. A. (2015). A new facile approach to the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. Molecules, 20(6), 10286–10303. [Link]
-
Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]
-
MDPI. (2023). 3-Methyl-2-((methylthio)methyl)but-2-enal. Molbank, 2023(4), M1789. [Link]
-
Al-Zaydi, K. M., & Hafez, T. S. (2017). A novel method for heterocyclic amide–thioamide transformations. Journal of Saudi Chemical Society, 21(1), S1-S10. [Link]
-
ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). Retrieved from [Link]
-
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Application Notes and Protocols: Investigating 3-Methylbutanethioamide as a Putative Quorum Sensing Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the synthesis and evaluation of 3-Methylbutanethioamide as a potential quorum sensing (QS) inhibitor. This document is intended for researchers in microbiology, drug discovery, and medicinal chemistry. While direct evidence for this compound's efficacy as a QS inhibitor is not yet established in publicly available literature, its thioamide scaffold suggests a plausible mechanism for interfering with bacterial communication. The protocols outlined herein provide a robust framework for testing this hypothesis.
Introduction: The Strategic Imperative of Quorum Sensing Inhibition
Quorum sensing is a sophisticated cell-to-cell communication system that bacteria utilize to coordinate collective behaviors in response to population density.[1] This intricate signaling network relies on the production, release, and detection of small signaling molecules known as autoinducers.[2] When the concentration of these autoinducers reaches a critical threshold, it triggers a synchronized change in gene expression across the bacterial population, leading to the activation of virulence factors, biofilm formation, and antibiotic resistance mechanisms.[3]
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Targeting QS offers a promising alternative to traditional bactericidal or bacteriostatic antibiotics.[2] By disrupting bacterial communication, QS inhibitors (QSIs) can attenuate pathogenicity without exerting direct selective pressure for resistance, making them an attractive area of research for novel anti-infective therapies.[2]
Pseudomonas aeruginosa, a notorious opportunistic pathogen, employs multiple QS systems, with the Las and Rhl systems being the most extensively studied.[4][5] These systems are hierarchically organized, with the Las system generally considered to be at the top of the regulatory cascade.[4] The Las system is composed of the LasI synthase, which produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the LasR receptor, a transcriptional regulator that binds to 3-oxo-C12-HSL to activate the expression of target genes, including those for virulence factors like elastase.[6] The Rhl system, regulated by LasR, consists of the RhlI synthase and the RhlR receptor, which respond to N-butanoyl-L-homoserine lactone (C4-HSL) to control the production of other virulence factors, such as pyocyanin and rhamnolipids.[7]
The Thioamide Scaffold: A Promising Motif for Quorum Sensing Inhibition
Thioamides, isosteres of amides where the carbonyl oxygen is replaced by sulfur, have emerged as a versatile class of compounds in medicinal chemistry.[8] The structural similarity of certain thioamides to the N-acyl-homoserine lactone (AHL) autoinducers of Gram-negative bacteria suggests they may act as competitive inhibitors of the cognate receptor proteins, such as LasR and RhlR.[9] This guide focuses on this compound, a simple thioamide, as a candidate for QS inhibition.
Synthesis of this compound
The synthesis of this compound can be readily achieved from its corresponding amide, 3-methylbutanamide, through thionation using Lawesson's reagent.[10][11] Lawesson's reagent is a widely used and efficient thionating agent for converting carbonyls to thiocarbonyls.[11]
Protocol 1: Synthesis of this compound using Lawesson's Reagent
Materials:
-
3-methylbutanamide
-
Lawesson's Reagent (LR)
-
Anhydrous toluene
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylbutanamide (1.0 equivalent) in anhydrous toluene.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.6 equivalents) to the solution.[12]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting amide is consumed.[12]
-
Workup - Quenching Excess Lawesson's Reagent: Cool the reaction mixture to room temperature. Add excess ethanol (approximately 2 mL per mmol of amide) and heat the mixture at reflux for 2 hours to quench any remaining Lawesson's reagent.[12]
-
Extraction: Remove the solvents under reduced pressure using a rotary evaporator.[12] Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Evaluation of Quorum Sensing Inhibitory Activity
A multi-pronged approach is recommended to thoroughly evaluate the potential QS inhibitory effects of this compound. This involves screening for general QS inhibition, followed by specific assays targeting key virulence factors and biofilm formation in a relevant pathogenic bacterium like Pseudomonas aeruginosa.
Screening for General Quorum Sensing Inhibition
The Chromobacterium violaceum bioassay is a widely used and straightforward method for screening compounds for their ability to interfere with AHL-mediated QS. C. violaceum produces a purple pigment called violacein, the synthesis of which is regulated by a LuxI/LuxR-type QS system.[13][14] Inhibition of violacein production in the presence of an exogenous AHL signal indicates potential QS inhibitory activity.[15]
Protocol 2: Violacein Inhibition Assay in Chromobacterium violaceum
Materials:
-
Chromobacterium violaceum CV026 (a mutant that does not produce its own AHL but produces violacein in response to exogenous AHLs)
-
Luria-Bertani (LB) broth and agar
-
N-hexanoyl-L-homoserine lactone (C6-HSL)
-
This compound stock solution (in DMSO)
-
DMSO (as a solvent control)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Culture: Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C with shaking.
-
Assay Setup: In a 96-well microtiter plate, add LB broth, C6-HSL (to a final concentration that induces strong violacein production), and varying concentrations of this compound. Include a positive control (bacteria + C6-HSL + DMSO) and a negative control (bacteria + DMSO).
-
Inoculation: Inoculate the wells with the overnight culture of C. violaceum CV026, diluted to a starting OD₆₀₀ of approximately 0.02.
-
Incubation: Incubate the plate at 30°C for 24 hours with shaking.
-
Quantification of Violacein: After incubation, centrifuge the plate to pellet the cells. Discard the supernatant and add DMSO to each well to solubilize the violacein.[13] Measure the absorbance at 585 nm using a plate reader.[16]
-
Data Analysis: Calculate the percentage of violacein inhibition for each concentration of this compound compared to the positive control. Also, measure the OD₆₀₀ of parallel cultures to ensure that the observed inhibition is not due to bactericidal or bacteriostatic effects.
Assessing the Impact on Pseudomonas aeruginosa Virulence
If this compound shows activity in the screening assay, the next step is to evaluate its effect on the production of key virulence factors in P. aeruginosa that are under QS control.
Protocol 3: Pyocyanin Production Inhibition Assay
Pyocyanin is a blue-green phenazine pigment and a significant virulence factor of P. aeruginosa, with its production being regulated by the rhl QS system.[17]
Materials:
-
Pseudomonas aeruginosa PAO1 or another suitable strain
-
LB broth
-
This compound stock solution (in DMSO)
-
Chloroform
-
0.2 M HCl
-
Spectrophotometer
Procedure:
-
Culture Preparation: Grow P. aeruginosa in LB broth in the presence of various concentrations of this compound for 18-24 hours at 37°C with shaking.
-
Pyocyanin Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube and extract the pyocyanin by adding chloroform.[17] The pyocyanin will move to the chloroform layer, turning it blue.
-
Acidification and Quantification: Separate the chloroform layer and add 0.2 M HCl. The pyocyanin will move to the acidic aqueous layer and turn pink. Measure the absorbance of the pink solution at 520 nm.[18]
-
Normalization and Analysis: Normalize the pyocyanin production to bacterial growth (OD₆₀₀ of the culture). Calculate the percentage of pyocyanin inhibition.
Protocol 4: Elastase Activity Assay
Elastase is a protease that contributes to tissue damage during infections and is primarily regulated by the las QS system.[19] Its activity can be measured using a substrate like Elastin-Congo Red.[20][21]
Materials:
-
Pseudomonas aeruginosa PAO1
-
LB broth
-
This compound stock solution (in DMSO)
-
Elastin-Congo Red
-
Tris buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare Culture Supernatants: Grow P. aeruginosa with and without this compound as described for the pyocyanin assay. Collect the cell-free supernatant by centrifugation and filtration.
-
Assay Reaction: In a microcentrifuge tube, mix the culture supernatant with Elastin-Congo Red suspended in Tris buffer.
-
Incubation: Incubate the reaction mixture at 37°C for several hours to overnight with shaking.
-
Quantification: Centrifuge the tubes to pellet the insoluble Elastin-Congo Red. Transfer the supernatant, which contains the solubilized Congo Red dye released by elastase activity, to a new tube. Measure the absorbance of the supernatant at 495 nm.[21]
-
Data Analysis: Calculate the percentage of elastase inhibition, normalizing for bacterial growth.
Evaluation of Anti-Biofilm Activity
Biofilm formation is a critical virulence trait regulated by QS that renders bacteria more resistant to antibiotics and host immune defenses. The crystal violet assay is a standard method for quantifying biofilm formation.[22][23]
Protocol 5: Biofilm Inhibition Assay using Crystal Violet
Materials:
-
Pseudomonas aeruginosa PAO1
-
LB broth
-
This compound stock solution (in DMSO)
-
96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid or Ethanol
-
Spectrophotometer (plate reader)
Procedure:
-
Biofilm Formation: In a 96-well plate, add LB broth and varying concentrations of this compound. Inoculate with an overnight culture of P. aeruginosa diluted to a starting OD₆₀₀ of approximately 0.02.
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully discard the planktonic cells and wash the wells gently with sterile water or phosphate-buffered saline (PBS) to remove non-adherent cells.[24]
-
Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[23]
-
Washing: Remove the crystal violet solution and wash the wells again with water until the wash water is clear.
-
Solubilization and Quantification: Add 30% acetic acid or ethanol to each well to solubilize the crystal violet bound to the biofilm.[22] Measure the absorbance at 590 nm using a plate reader.
-
Analysis: Calculate the percentage of biofilm inhibition for each concentration of the test compound.
Data Presentation and Interpretation
| Assay | Endpoint Measured | Expected Outcome for an Effective QSI |
| Violacein Inhibition | Absorbance at 585 nm | Dose-dependent decrease in violacein production |
| Pyocyanin Inhibition | Absorbance at 520 nm | Dose-dependent decrease in pyocyanin production |
| Elastase Activity | Absorbance at 495 nm | Dose-dependent decrease in elastase activity |
| Biofilm Inhibition | Absorbance at 590 nm | Dose-dependent decrease in biofilm formation |
A successful QS inhibitor should demonstrate a dose-dependent reduction in the measured endpoints without significantly affecting bacterial growth at the tested concentrations. This distinction is crucial to confirm that the observed effects are due to the disruption of QS pathways and not a general antimicrobial activity.
Visualization of Key Concepts
The Pseudomonas aeruginosa Quorum Sensing Cascade
Caption: Competitive inhibition of AHL receptors by this compound.
Experimental Workflow for QSI Evaluation
Caption: Step-by-step workflow for evaluating QSI activity.
Future Directions: From Benchtop to Preclinical Development
Should this compound demonstrate significant and specific QS inhibitory activity, further investigations would be warranted. These could include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and drug-like properties.
-
Mechanism of Action Studies: Employing techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm direct binding to target receptors like LasR. Molecular docking studies can also provide valuable insights into the binding mode. [25][26]* In Vivo Efficacy Studies: Evaluating the compound's ability to attenuate P. aeruginosa infections in relevant animal models.
-
Toxicity and Pharmacokinetic Profiling: Assessing the safety and metabolic stability of the compound to determine its potential for further development.
Conclusion
The protocols and conceptual framework provided in these application notes offer a comprehensive guide for the synthesis and evaluation of this compound as a novel quorum sensing inhibitor. While its activity in this context remains to be experimentally validated, the thioamide scaffold represents a promising starting point for the discovery of new anti-virulence agents. By systematically applying the described methodologies, researchers can effectively probe the potential of this and other small molecules to disarm pathogenic bacteria, paving the way for innovative therapeutic strategies to combat infectious diseases.
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Application of 3-Methylbutanethioamide in the Synthesis of Novel Compounds for Mycobacterial Infections
Introduction: The Imperative for Novel Anti-Mycobacterial Agents and the Role of Thioamides
The global health challenge posed by mycobacterial infections, particularly tuberculosis (TB) caused by Mycobacterium tuberculosis, is escalating due to the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis underscores the urgent need for the development of new therapeutic agents with novel mechanisms of action. Thioamides, a class of sulfur-containing organic compounds, have long been a cornerstone in the treatment of mycobacterial diseases. Clinically established drugs such as ethionamide and prothionamide are prodrugs that, once activated by the mycobacterial enzyme EthA, inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This validated mechanism of action makes the thioamide scaffold a valuable starting point for the design and synthesis of new anti-tubercular candidates.
This guide focuses on the practical application of 3-Methylbutanethioamide, a readily accessible thioamide, as a versatile building block in the synthesis of heterocyclic compounds, particularly thiazole derivatives, with potential efficacy against mycobacterial infections. The isobutyl moiety of this compound offers a unique lipophilic characteristic that can be exploited to enhance cell wall penetration and interaction with molecular targets within the mycobacterium.
As a bioisostere for the amide bond, the thioamide group can also be strategically employed to improve the pharmacokinetic properties of potential drug candidates, such as metabolic stability.[1] This document provides a comprehensive overview of the synthetic utility of this compound, detailed experimental protocols, and the rationale behind the strategic design of potential anti-mycobacterial agents derived from it.
Physicochemical Properties and Safety Considerations for this compound
A thorough understanding of the starting material is fundamental to its effective and safe use in any synthetic protocol.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | This compound | Synblock[2] |
| CAS Number | 16536-95-1 | Synblock[2] |
| Molecular Formula | C₅H₁₁NS | Synblock[2] |
| Molecular Weight | 117.21 g/mol | Synblock[2] |
| Appearance | Not specified; likely a solid or oil | Inferred |
| Storage | Store in a dry, sealed container | Synblock[2] |
Safety Profile and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Inferred Hazards from Structurally Related Compounds (e.g., S-Methyl thiobutanoate):
-
Flammability: May be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.
-
Irritation: May cause skin and serious eye irritation. May cause respiratory irritation.
-
Handling: Wash hands thoroughly after handling. Take precautionary measures against static discharge.
It is imperative for the researcher to obtain a specific SDS from the supplier before commencing any experimental work.
Synthetic Application: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and robust method for the construction of the thiazole ring, a scaffold frequently found in biologically active compounds, including those with antimicrobial properties.[3][4] This reaction involves the condensation of a thioamide with an α-haloketone. This compound serves as an excellent substrate for this reaction, providing the N-C=S fragment of the resulting thiazole ring.
Reaction Mechanism
The reaction proceeds via a well-established mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a potent nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide.
-
Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon in an intramolecular condensation reaction.
-
Dehydration: Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic thiazole ring.
Below is a Graphviz diagram illustrating the generalized Hantzsch thiazole synthesis.
Caption: Generalized workflow of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-Isobutyl-4-phenyl-1,3-thiazole
This protocol provides a representative procedure for the synthesis of a 2-isobutyl-4-phenyl-1,3-thiazole derivative using this compound and an α-haloketone. This example is illustrative and can be adapted for various substituted α-haloketones to generate a library of compounds for biological screening.
Materials and Reagents
-
This compound (1.0 eq)
-
2-Bromoacetophenone (1.0 eq)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous ethanol (approximately 10 mL per mmol of thioamide).
-
Addition of α-Haloketone: To the stirred solution, add 2-bromoacetophenone (1.0 eq) portion-wise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol). Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-isobutyl-4-phenyl-1,3-thiazole.
Characterization
The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale for Drug Design and Biological Evaluation
The synthesized 2-isobutyl-4-phenyl-1,3-thiazole and its analogues are promising candidates for anti-mycobacterial screening for several reasons:
-
Thiazole Core: The thiazole ring is a "privileged" scaffold in medicinal chemistry and is present in numerous drugs with a wide range of biological activities, including antimicrobial effects.[4]
-
Lipophilicity: The isobutyl group at the 2-position and the phenyl group at the 4-position contribute to the lipophilicity of the molecule. This is a critical factor for penetrating the complex, lipid-rich cell wall of Mycobacterium tuberculosis.
-
Structural Diversity: The Hantzsch synthesis allows for facile diversification at the 4- and 5-positions of the thiazole ring by using different α-haloketones, enabling the exploration of structure-activity relationships (SAR). For instance, introducing electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic properties and biological activity of the compounds.[3]
Proposed Biological Evaluation Workflow
Once a library of thiazole derivatives is synthesized, a systematic biological evaluation is necessary to determine their anti-mycobacterial potential.
Caption: A typical workflow for the biological evaluation of synthesized compounds.
Minimum Inhibitory Concentration (MIC) Assay
The primary in vitro screen for anti-tubercular activity is the determination of the Minimum Inhibitory Concentration (MIC) against a virulent strain of M. tuberculosis (e.g., H37Rv). A common method is the Microplate Alamar Blue Assay (MABA), which provides a colorimetric readout of cell viability.[5]
| Compound Series | Target Organism | Typical MIC Range for Active Compounds |
| Thiazole Derivatives | M. tuberculosis H37Rv | 0.1 - 50 µg/mL[3][6][7] |
| Quinazolinone Derivatives | M. tuberculosis H37Rv | 6.25 - 100 µg/mL[5] |
| Pyrazoline Derivatives | M. tuberculosis H37Ra | 17 - 140 µM[8] |
Note: The above table provides a general reference for the expected activity of heterocyclic compounds against M. tuberculosis. The actual activity of derivatives of this compound must be determined experimentally.
Conclusion and Future Directions
This compound represents a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with the potential to address the growing threat of drug-resistant mycobacterial infections. The Hantzsch thiazole synthesis offers a straightforward and adaptable method for generating libraries of 2-isobutyl-thiazole derivatives. The lipophilic nature of the isobutyl group, combined with the proven biological relevance of the thiazole scaffold, provides a strong rationale for the exploration of these compounds as anti-tubercular agents. Future work should focus on the synthesis of a diverse library of these derivatives, followed by rigorous biological evaluation to establish clear structure-activity relationships and identify lead compounds for further development.
References
-
Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed. [Link]
-
Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. PubMed Central. [Link]
-
Synthesis and antitubercular screening of [(2-chloroquinolin-3-yl)methyl] thiocarbamide derivatives. PubMed. [Link]
-
Synthesis and in vitro antimycobacterial evaluation of some new 2-(2-aryl thiazolidin-4-yl) benzo[d]oxazoles. Connect Journals. [Link]
-
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. [Link]
-
Synthesis, Antitubercular and Antibacterial Activities of Some Quinazolinone Analogs Substituted with Benzothiophene. Hilaris Publisher. [Link]
-
Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. MDPI. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
-
Unlocking the potential of the thioamide group in drug design and development. Taylor & Francis Online. [Link]
Sources
- 1. Sci-Hub. Synthesis of Some 2‐[(Benzazole‐2‐yl)thioacetylamino]thiazole Derivatives and Their Antimicrobial Activity and Toxicity. / ChemInform, 2004 [sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Synthesis and antitubercular screening of [(2-chloroquinolin-3-yl)methyl] thiocarbamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds [mdpi.com]
Application Notes and Protocols: The Strategic Application of 3-Methylbutanethioamide in the Synthesis of Novel NK-3 Receptor Antagonists
Abstract
This technical guide provides a comprehensive overview of the strategic use of 3-Methylbutanethioamide as a key starting material in the preparation of Neurokinin-3 (NK-3) receptor antagonists. While direct literature precedent for this specific transformation is nascent, this document outlines a robust and scientifically grounded synthetic pathway, leveraging established principles of heterocyclic chemistry. We present detailed, step-by-step protocols for the synthesis of a core triazolopiperazine scaffold, a prevalent motif in potent NK-3 receptor antagonists. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics targeting the NK-3 receptor for a range of clinical indications, including sex-hormone-dependent disorders and neurological conditions.
Introduction to NK-3 Receptor Antagonism
The Neurokinin-3 (NK-3) receptor, a G-protein coupled receptor, and its endogenous ligand, neurokinin B (NKB), are pivotal components of the KNDy (kisspeptin/neurokinin B/dynorphin) neuronal system in the hypothalamus. This system is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis, modulating the pulsatile release of gonadotropin-releasing hormone (GnRH). Consequently, antagonism of the NK-3 receptor presents a compelling therapeutic strategy for a variety of sex-hormone-mediated conditions, including polycystic ovary syndrome (PCOS), uterine fibroids, and menopausal vasomotor symptoms.[1][2] Furthermore, the involvement of the NK-3 receptor in neuronal signaling pathways has prompted investigation into its role in central nervous system (CNS) disorders such as schizophrenia and substance abuse.[3]
The development of small molecule NK-3 receptor antagonists has been an area of intense research, with several candidates progressing to clinical trials.[4][5][6] A common structural feature among many potent antagonists is a heterocyclic core, often a triazolopiperazine scaffold, which provides a rigid framework for optimal receptor binding.[3][7] The synthesis of these complex heterocyclic systems necessitates innovative and efficient synthetic strategies.
The Role of this compound in Heterocyclic Synthesis
Thioamides are versatile building blocks in organic synthesis due to the unique reactivity of the thiocarbonyl group.[8] The increased nucleophilicity of the sulfur atom and the distinct electronic properties of the C=S bond, compared to its carbonyl counterpart, enable a range of cyclization and condensation reactions for the construction of sulfur and nitrogen-containing heterocycles.[8]
This compound, with its isobutyl substituent, offers a valuable starting point for the introduction of lipophilic character into the target molecule, a property often crucial for favorable pharmacokinetic profiles. While direct utilization of this compound in the synthesis of NK-3 antagonists is not extensively documented, its application in forming a 1,2,4-triazole ring system is proposed herein, based on well-established reactions of thioamides with hydrazine derivatives.[1][9][10]
Proposed Synthetic Pathway for a Triazolopiperazine Core
This section outlines a plausible, multi-step synthetic route to a key triazolopiperazine intermediate, commencing with this compound.
Figure 1: Proposed synthetic workflow for an N-Acyl-triazolopiperazine NK-3 antagonist.
Synthesis of the 1,2,4-Triazole Ring
The initial phase of the synthesis focuses on the construction of the 3-isobutyl-5-methyl-4H-1,2,4-triazole ring from this compound. This is achieved through a cyclocondensation reaction with a suitable hydrazine derivative.
Causality: S-alkylation of the thioamide increases the electrophilicity of the carbon atom, facilitating subsequent nucleophilic attack by the hydrazine derivative.
Materials:
-
This compound
-
Methyl iodide (MeI)
-
Sodium hydroxide (NaOH)
-
Acetone
-
Diethyl ether
Procedure:
-
Dissolve this compound (1 equivalent) in acetone.
-
Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise at 0°C.
-
Stir the mixture for 15 minutes, then add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude S-Methyl-3-methylbutanethioimidate.
Causality: The reaction of the S-methyl thioimidate with N'-acetyl-3-methylbutanehydrazide, followed by cyclization, forms the stable 1,2,4-triazole ring.[1][9]
Materials:
-
S-Methyl-3-methylbutanethioimidate
-
N'-Acetyl-3-methylbutanehydrazide
-
Pyridine
-
Ethanol
Procedure:
-
Dissolve S-Methyl-3-methylbutanethioimidate (1 equivalent) and N'-Acetyl-3-methylbutanehydrazide (1 equivalent) in ethanol.
-
Add pyridine (2 equivalents) as a base.
-
Reflux the mixture for 12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-Isobutyl-5-methyl-4H-1,2,4-triazole.
Introduction of the Piperazine Moiety
The next stage involves the alkylation of the synthesized triazole with a protected piperazine derivative.
Causality: N-alkylation of the triazole with a suitable chloroethylpiperazine derivative introduces the piperazine core. The benzyl group serves as a protecting group for one of the piperazine nitrogens.
Materials:
-
3-Isobutyl-5-methyl-4H-1,2,4-triazole
-
1-(2-Chloroethyl)-4-benzylpiperazine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 3-Isobutyl-5-methyl-4H-1,2,4-triazole (1 equivalent) in DMF, add potassium carbonate (2 equivalents).
-
Add 1-(2-Chloroethyl)-4-benzylpiperazine (1.1 equivalents).
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 4-Benzyl-1-(2-(3-isobutyl-5-methyl-4H-1,2,4-triazol-4-yl)ethyl)piperazine.
Deprotection and Final Acylation
The final steps involve the removal of the benzyl protecting group and the acylation of the secondary amine to introduce the desired substituent found in many active NK-3 antagonists.
Causality: Catalytic hydrogenation is a standard and effective method for the removal of a benzyl protecting group from a nitrogen atom.
Materials:
-
4-Benzyl-1-(2-(3-isobutyl-5-methyl-4H-1,2,4-triazol-4-yl)ethyl)piperazine
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzylated intermediate (1 equivalent) in methanol.
-
Add 10% Pd/C (0.1 equivalents by weight).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine intermediate.
Causality: The final acylation step introduces the R-group, which is crucial for the antagonist's affinity and selectivity for the NK-3 receptor. The choice of acylating agent will determine the final structure and properties of the antagonist.
Materials:
-
1-(2-(3-Isobutyl-5-methyl-4H-1,2,4-triazol-4-yl)ethyl)piperazine
-
Aryl or heteroaryl acyl chloride (e.g., 4-fluorobenzoyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the deprotected piperazine (1 equivalent) in DCM.
-
Add triethylamine (1.5 equivalents).
-
Cool the mixture to 0°C and add the desired acyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final N-acyl-triazolopiperazine NK-3 antagonist.
Characterization and In Vitro Evaluation
4.1. Structural Elucidation: The structure of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
4.2. In Vitro Receptor Binding Assay: The affinity of the synthesized antagonist for the NK-3 receptor can be determined using a competitive radioligand binding assay.
Protocol 4.2.1: NK-3 Receptor Binding Assay
Materials:
-
Cell membranes expressing the human NK-3 receptor
-
Radioligand (e.g., [³H]-Senktide)
-
Synthesized antagonist at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 150 mM NaCl, and 0.1% BSA)
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the synthesized antagonist.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand).
4.3. Functional Assay: A functional assay, such as a calcium mobilization assay, can be used to determine the antagonist's ability to inhibit the downstream signaling of the NK-3 receptor upon agonist stimulation.
Data Summary
| Compound | Structure | Molecular Weight ( g/mol ) | ¹H NMR | IC₅₀ (nM) at NK-3R |
| This compound | (Structure) | 117.21 | (Predicted) | N/A |
| 3-Isobutyl-5-methyl-4H-1,2,4-triazole | (Structure) | 153.22 | (Predicted) | N/A |
| Final Antagonist | (Structure) | (Calculated) | (Experimental) | (Experimental) |
Structures to be inserted based on the specific reagents used.
Conclusion
This application note details a strategic and plausible synthetic route for the preparation of novel NK-3 receptor antagonists, initiating from the readily available starting material, this compound. The proposed protocols are based on established and reliable chemical transformations for the construction of the key triazolopiperazine scaffold. By providing a detailed experimental framework, from synthesis to in vitro evaluation, this guide aims to facilitate the research and development of new chemical entities targeting the NK-3 receptor for various therapeutic applications. The inherent flexibility of the final N-acylation step allows for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies, ultimately contributing to the discovery of next-generation NK-3 receptor antagonists.
References
-
A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. Available at: [Link]
-
Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II) | ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]
-
synthesis of 1,2,4 triazole compounds - ISRES. Available at: [Link]
-
19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts. Available at: [Link]
-
Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal - PMC. Available at: [Link]
-
utility of hydrazines and hydrazine derivatives in heterocyclic synthesis - HETEROCYCLES. Available at: [Link]
-
Synthesis of Azolo[1][2][9]triazines via Rhodium(III)-Catalyzed Annulation of N-Azolo Imines and Dioxazolones - PMC. Available at: [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. Available at: [Link]
-
Reaction of Hydrazonyl Halides with Derivatives of Thiourea and Thiosemicarbazide; A New Source of C-Amino- and C-Hydrazino-1,2,4-triazoles - ResearchGate. Available at: [Link]
-
Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II) - PubMed. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. Available at: [Link]
-
Synthesis and properties of hydrazones bearing amide, thioamide and amidine functions - ResearchGate. Available at: [Link]
-
ChemInform Abstract: A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents. - Sci-Hub. Available at: [Link]
-
Synthesis of N,N'-substituted Piperazine and Homopiperazine Derivatives With Polyamine-Like Actions at N-methyl-D-aspartate Receptors - PubMed. Available at: [Link]
-
Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II) | Request PDF - ResearchGate. Available at: [Link]
-
Tachykinin/neurokinin 3 receptor antagonists: In silico ADME/T analysis of novel compounds for menopause hot flashes therapy - SciELO Colombia. Available at: [Link]
- US20230277518A1 - Nk receptor antagonists for cancer patients - Google Patents.
-
Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide - Journal of Research in Chemistry. Available at: [Link]
-
ChemInform Abstract: STUDIES ON THIOAMIDES AND THEIR DERIVATIVES. PART III. SYNTHESIS OF 1,2,4‐TRIAZOLE 3,5‐DISUBSTITUTED DERIVATIVES - Sci-Hub. Available at: [Link]
-
Synthesis of Azolo[1][2][9]triazines via Rhodium(III)-Catalyzed Annulation of N -Azolo Imines and Dioxazolones - ResearchGate. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES) - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00206G [pubs.rsc.org]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 10. chemistryjournal.net [chemistryjournal.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 3-Methylbutanethioamide Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylbutanethioamide. As a cornerstone of many synthetic pathways, optimizing the yield and purity of this aliphatic thioamide is critical. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during its synthesis.
Introduction to this compound Synthesis
This compound is a valuable building block in organic synthesis. Its synthesis is most commonly achieved through the thionation of its corresponding amide, 3-methylbutanamide. This transformation, while conceptually straightforward, is often accompanied by challenges related to reaction efficiency, byproduct formation, and purification. This guide will focus primarily on the optimization of this thionation reaction, while also exploring alternative synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and generally reliable method is the direct thionation of 3-methylbutanamide.[1][2] This is typically accomplished using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[3][4] These reagents efficiently replace the carbonyl oxygen with a sulfur atom.
Q2: I am getting a low yield in my thionation reaction. What are the likely causes?
Low yields in the synthesis of this compound can stem from several factors.[5][6][7] The most common culprits include incomplete reaction, degradation of the starting material or product, and suboptimal reaction conditions. A thorough investigation of reagent quality, solvent choice, reaction temperature, and time is crucial for troubleshooting.
Q3: Purification of my this compound is proving difficult. Why is this and how can I improve it?
Purification challenges, particularly when using Lawesson's reagent, are a known issue in thioamide synthesis.[8] The phosphorus-containing byproducts generated during the reaction can have similar polarity to the desired thioamide, leading to co-elution during column chromatography.[8] Implementing a rigorous aqueous workup prior to chromatography is essential to remove these impurities.[9]
Q4: Are there any alternatives to Lawesson's reagent for the thionation of 3-methylbutanamide?
Yes, phosphorus pentasulfide (P₄S₁₀) is a classic and effective alternative.[3][10] Modern variations of this reagent, such as P₄S₁₀ supported on alumina or complexed with pyridine, can offer cleaner reactions and simpler workups.[10][11][12] The combination of P₄S₁₀ with hexamethyldisiloxane (HMDO) is another powerful option that often leads to high yields and straightforward purification.[8][13]
Q5: Can I synthesize this compound without starting from the corresponding amide?
The Willgerodt-Kindler reaction offers a viable alternative pathway.[4][14] This multi-component reaction can produce thioamides from aldehydes, amines, and elemental sulfur.[15][16] For this compound, this would typically involve reacting 3-methylbutanal with an amine and sulfur.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low product yield is a frequent challenge. This section provides a systematic approach to identifying and resolving the root causes.
Problem 1: Incomplete Conversion of 3-Methylbutanamide
Symptoms: TLC or GC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Insufficient Thionating Agent | The stoichiometry of the thionating agent to the amide is critical. An insufficient amount will naturally lead to incomplete conversion. | Ensure you are using the correct molar ratio of the thionating agent. For Lawesson's reagent, a ratio of 0.5 equivalents is typically sufficient. For P₄S₁₀, a ratio of 0.25-0.5 equivalents is common. |
| Low Reaction Temperature | Thionation reactions often require thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature. For Lawesson's reagent in THF, the reaction can often proceed at room temperature, but gentle heating may be required.[9] For P₄S₁₀, refluxing in a suitable solvent like toluene or dioxane is standard.[10] |
| Short Reaction Time | The reaction may not have had enough time to go to completion. | Monitor the reaction progress using TLC or GC-MS. Continue the reaction until the starting material is consumed. |
| Poor Solubility of Reagents | If the thionating agent or the starting amide is not fully dissolved, the reaction will be slow and inefficient. | Choose a solvent in which all reactants are soluble. For Lawesson's reagent, THF is a good choice, though it may require a significant volume to achieve complete dissolution.[9] |
Problem 2: Product Degradation
Symptoms: The appearance of multiple new spots on TLC, a dark-colored reaction mixture, and a lower than expected yield despite complete consumption of the starting material.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Excessive Heat | Thioamides can be thermally labile. Prolonged exposure to high temperatures can lead to decomposition. | Use the minimum temperature required for the reaction to proceed at a reasonable rate. Monitor the reaction closely and stop heating as soon as the starting material is consumed. |
| Presence of Water | Water can react with the thionating agent and can also lead to the hydrolysis of the thioamide product back to the amide. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions | The thionating agent can sometimes promote side reactions, such as dehydration of the primary amide to a nitrile. | The choice of thionating agent can influence the prevalence of side reactions. A P₄S₁₀-pyridine complex is known to produce cleaner reactions.[11] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Lawesson's Reagent
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
3-Methylbutanamide
-
Lawesson's Reagent
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve Lawesson's reagent (0.5 equivalents) in anhydrous THF.
-
Add a solution of 3-methylbutanamide (1.0 equivalent) in anhydrous THF to the flask.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish, gently heat the mixture to 40-50 °C.
-
Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature and remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. This aqueous workup is crucial for removing phosphorus byproducts.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
Protocol 2: Synthesis of this compound using Phosphorus Pentasulfide (P₄S₁₀)
Materials:
-
3-Methylbutanamide
-
Phosphorus Pentasulfide (P₄S₁₀)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 3-methylbutanamide (1.0 equivalent) and anhydrous toluene.
-
Carefully add P₄S₁₀ (0.4 equivalents) in portions. The reaction can be exothermic.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process: Diagrams
Thionation Reaction Mechanism
The thionation of an amide with Lawesson's reagent proceeds through a four-membered ring intermediate.
Caption: General mechanism for the thionation of 3-methylbutanamide.
Troubleshooting Workflow for Low Yield
A systematic approach to diagnosing and resolving low yield issues.
Caption: Decision tree for troubleshooting low yield.
References
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Synthesis and rearrangement of a bridged thioamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
PubMed. (2012). A new facile approach to the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. Retrieved from [Link]
-
ResearchGate. (2015). A study of the Willgerodt–Kindler reaction to obtain thioamides and α-ketothioamides under solvent-less conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Retrieved from [Link]
-
ResearchGate. (2014). Alumina Encapsulated Phosphorus Pentasulfide (P4S10/Al2O3) Mediated Efficient Thionation of Long Chain Amides. Retrieved from [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]
-
Organic Chemistry Portal. (2011). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of thionating reagents: Lawesson's reagent, reagent 6, and Yokoyama's reagent from P4S10. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Incorporating Thioamides into Proteins by Native Chemical Ligation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Retrieved from [Link]
-
PubMed. (1984). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Retrieved from [Link]
-
ResearchGate. (2011). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. Retrieved from [Link]
-
PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved from [Link]
-
Bitesize Bio. (2025). 11 Reasons Why Your Plasmid Yield is Low & Easy Fixes. Retrieved from [Link]
-
Wiley Online Library. (2022). Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis of alkyl thioamides by three-component reactions of allyl alcohols, elemental sulfur and amines: elemental sulfur as a mild oxidant and a sulfur source. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis of thioamide containing polybenzoxazines by the Willgerodt–Kindler reaction. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylbutanamide. Retrieved from [Link]
Sources
- 1. CAS 541-46-8: 3-Methylbutanamide | CymitQuimica [cymitquimica.com]
- 2. 3-Methylbutanamide | C5H11NO | CID 10930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thioamide synthesis by thionation [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pacb.com [pacb.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Plasmid DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
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- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. researchgate.net [researchgate.net]
- 11. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
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- 14. researchgate.net [researchgate.net]
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- 16. Synthesis of thioamide containing polybenzoxazines by the Willgerodt–Kindler reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 3-Methylbutanethioamide
Welcome to the comprehensive technical support guide for the synthesis of 3-Methylbutanethioamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure successful and efficient synthesis.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its synthesis, while conceptually straightforward, can be accompanied by the formation of various byproducts that complicate purification and reduce overall yield. This guide provides a detailed analysis of the common synthetic routes and practical solutions to the challenges you may encounter.
Two primary routes for the synthesis of this compound are prevalent:
-
Thionation of 3-Methylbutanamide: Typically employing a thionating agent like Lawesson's Reagent.
-
Sulfur addition to 3-Methylbutanenitrile (Isovaleronitrile): Commonly achieved using hydrogen sulfide or its salts.
This guide will address the potential pitfalls and byproducts associated with both methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when synthesizing this compound?
A1: The byproducts largely depend on your chosen synthetic route.
-
From 3-Methylbutanamide (using Lawesson's Reagent): The most common byproducts are phosphorus-containing species derived from the reagent itself. These are often polar and can co-elute with your product during chromatography if not properly addressed during workup.
-
From 3-Methylbutanenitrile (using H₂S or NaSH):
-
3-Methylbutanamide: This is the product of partial hydrolysis of the starting nitrile, especially if water is present in the reaction mixture.
-
Unreacted 3-Methylbutanenitrile: Incomplete reaction will leave residual starting material.
-
3,5-diisobutyl-1,2,4-thiadiazole: This is an oxidative dimerization product of the desired thioamide. Its formation is favored by oxidizing conditions.
-
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: This can be due to insufficient reaction time, low temperature, or poor quality of reagents. For Lawesson's reagent, ensure it is fully dissolved. For H₂S reactions, ensure adequate gas saturation or a sufficient amount of the sulfide salt.
-
Side reactions: The formation of byproducts, as mentioned in Q1, directly consumes your starting material or product.
-
Product degradation: Thioamides can be sensitive to harsh acidic or basic conditions, potentially leading to hydrolysis back to the amide.
-
Workup and purification losses: Improper workup can lead to loss of product. For instance, vigorous aqueous workup can hydrolyze the thioamide.
Q3: I am having trouble removing the phosphorus byproducts from my reaction using Lawesson's Reagent. What is the best purification strategy?
A3: Phosphorus byproducts from Lawesson's reagent are a common challenge. A thorough aqueous workup is crucial before column chromatography.[1] Washing the organic layer extensively with water or a mild basic solution (like saturated sodium bicarbonate) can help remove a significant portion of these polar impurities.[1] Some protocols also suggest a filtration step through a plug of silica gel before full chromatographic purification.
Q4: Can I use phosphorus pentasulfide (P₄S₁₀) instead of Lawesson's Reagent?
A4: Yes, P₄S₁₀ is a classic thionating agent.[2] However, it often requires higher reaction temperatures and can be less selective than Lawesson's Reagent, potentially leading to more side products. Lawesson's Reagent is generally preferred for its milder reaction conditions and often higher yields.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive thionating agent (e.g., old Lawesson's Reagent).2. Insufficient reaction temperature or time.3. Poor solubility of reagents. | 1. Use fresh, high-quality thionating agent.2. Gradually increase the reaction temperature and monitor by TLC.3. For Lawesson's Reagent, ensure it is fully dissolved, which may require a larger volume of solvent like THF.[1] |
| Presence of 3-Methylbutanamide in the final product | 1. Incomplete thionation of 3-methylbutanamide.2. Hydrolysis of the starting nitrile (3-methylbutanenitrile).3. Hydrolysis of the product (this compound) during workup. | 1. Increase the equivalents of the thionating agent or prolong the reaction time.2. Use anhydrous solvents and reagents for the nitrile route.3. Avoid harsh acidic or basic conditions during the aqueous workup. Use a mild base like saturated NaHCO₃ if necessary. |
| Formation of a significant amount of 3,5-diisobutyl-1,2,4-thiadiazole | Oxidative conditions during the reaction or workup leading to dimerization of the thioamide product. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use degassed solvents.3. Avoid exposure to air for prolonged periods during workup and purification. |
| Difficult purification due to streaking on TLC and co-eluting impurities | Primarily an issue with phosphorus byproducts from Lawesson's Reagent. | 1. Perform a thorough aqueous workup before chromatography.[1]2. Consider a pre-purification step by filtering the crude product through a short plug of silica gel.3. Experiment with different solvent systems for column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Methylbutanamide using Lawesson's Reagent
This protocol is adapted from standard procedures for the thionation of amides.[1][3]
Materials:
-
3-Methylbutanamide
-
Lawesson's Reagent
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve Lawesson's Reagent (0.5 equivalents relative to the amide) in anhydrous THF. Note that Lawesson's reagent may require a significant volume of THF for complete dissolution.[1]
-
In a separate flask, dissolve 3-Methylbutanamide (1.0 equivalent) in anhydrous THF.
-
Add the amide solution to the solution of Lawesson's Reagent at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-4 hours.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Perform an aqueous workup by adding water to the residue and extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude thioamide.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of this compound from 3-Methylbutanenitrile using Sodium Hydrosulfide
This protocol is a general method for the synthesis of thioamides from nitriles.[4]
Materials:
-
3-Methylbutanenitrile (Isovaleronitrile)
-
Sodium hydrosulfide (NaSH)
-
Anhydrous Methanol or Ethanol
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-Methylbutanenitrile (1.0 equivalent) in anhydrous methanol or ethanol.
-
Add sodium hydrosulfide (1.5 - 2.0 equivalents) portion-wise to the solution. The reaction is exothermic.
-
Stir the mixture at room temperature or gentle heat (40-50 °C) and monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into cold water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel.
Reaction Mechanisms and Byproduct Formation
Synthesis from 3-Methylbutanamide with Lawesson's Reagent
The reaction proceeds through a [2+2] cycloaddition of the amide with the reactive dithiophosphine ylide monomer of Lawesson's Reagent to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes cycloreversion to yield the thioamide and a stable phosphorus-oxygen double bond-containing byproduct.[3][5]
The primary byproduct is a stable, six-membered phosphorus-containing ring structure.
Synthesis from 3-Methylbutanenitrile
The reaction of a nitrile with a sulfide source like NaSH involves the nucleophilic attack of the hydrosulfide ion on the electrophilic carbon of the nitrile group.
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Thioamide synthesis by thionation [organic-chemistry.org]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Methylbutanethioamide
Welcome to the technical support center for the purification of 3-Methylbutanethioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our focus is on providing scientifically sound, field-proven insights to help you achieve the highest possible purity for your downstream applications.
Introduction to this compound and Its Purification Challenges
This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The introduction of the thioamide functional group can significantly alter the biological and physical properties of a molecule compared to its amide analog.
The most common synthetic route to this compound involves the thionation of 3-methylbutanamide using a thionating agent, with Lawesson's reagent being a frequent choice due to its mildness and efficiency.[1] However, this process can introduce a variety of impurities that complicate purification.
Common Purification Hurdles:
-
Phosphorus-containing byproducts: When using Lawesson's reagent, stoichiometric amounts of phosphorus-containing byproducts are generated, which often have polarities similar to the desired thioamide, making separation by traditional methods challenging.[2]
-
Unreacted starting material: Incomplete conversion of the starting amide, 3-methylbutanamide, can lead to contamination of the final product.
-
Thermal degradation: Thioamides can be sensitive to prolonged heating, which may be required for certain purification techniques like distillation.
-
Oiling out: During recrystallization, the product may separate as an oil rather than forming crystals, which hinders purification.
This guide provides a structured approach to overcoming these challenges through a series of frequently asked questions, detailed troubleshooting guides, and step-by-step purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when synthesizing this compound with Lawesson's reagent?
A1: The primary impurities are typically:
-
Unreacted 3-methylbutanamide: The starting material for the thionation reaction.
-
Phosphorus-containing byproducts: Generated from Lawesson's reagent during the reaction. These are often complex mixtures.
-
Side-reaction products: Depending on the reaction conditions, other minor impurities may form.
Q2: My crude this compound is a smelly, oily residue. Is this normal?
A2: Yes, this is quite common. Thioamides and the byproducts from thionating agents like Lawesson's reagent often have strong, unpleasant odors. The oily nature is likely due to the presence of impurities. A successful purification will yield a solid, crystalline product with a significantly reduced odor.
Q3: I performed a simple aqueous workup, but my product is still very impure. Why?
A3: The phosphorus-containing byproducts from Lawesson's reagent are not always efficiently removed by a simple water wash. A more rigorous workup, as detailed in the protocols below, is often necessary. This may include washing with a saturated sodium bicarbonate solution or other specific aqueous solutions to hydrolyze and extract these byproducts.
Q4: Can I purify this compound by distillation?
A4: While distillation is a common purification technique, it may not be ideal for this compound due to the potential for thermal degradation. Recrystallization and column chromatography are generally preferred methods.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound and provides actionable solutions.
Problem 1: Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of product during recrystallization. | The chosen solvent is too good at dissolving the product, even at low temperatures. The product is highly soluble in the mother liquor. | Solvent Selection: Re-evaluate your recrystallization solvent. A good solvent should dissolve the compound when hot but have low solubility when cold. Consider using a mixed-solvent system. Cooling: Ensure the solution is cooled slowly to allow for maximum crystal formation. An ice bath can be used after the solution has reached room temperature. |
| Product loss during column chromatography. | The product is streaking or irreversibly adsorbing to the silica gel. The polarity of the mobile phase is incorrect. | Mobile Phase: Adjust the polarity of your eluent. A gradual increase in polarity often gives better separation. Silica Gel Deactivation: For polar compounds, deactivating the silica gel with a small amount of triethylamine in the mobile phase can prevent streaking. |
| Low recovery after aqueous workup. | The product has some solubility in the aqueous phase, especially if the pH is not controlled. | pH Adjustment: Ensure the aqueous phase is neutral or slightly basic before extraction to minimize the solubility of the thioamide. Back-extraction: Back-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product. |
Problem 2: Product "Oils Out" During Recrystallization
dot graph TD { A[Start: Oily Product Formation] --> B{Is the solvent boiling point too high?}; B -->|Yes| C[Switch to a lower boiling point solvent]; B -->|No| D{Is the solution cooling too rapidly?}; D -->|Yes| E[Allow for slow cooling at room temperature]; D -->|No| F{Is the compound still impure?}; F -->|Yes| G[Perform a preliminary purification (e.g., short silica plug) before recrystallization]; F -->|No| H[Try a different solvent or a mixed-solvent system]; }
Caption: Troubleshooting "oiling out" during recrystallization.
Explanation of "Oiling Out": "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the solution becomes supersaturated at a temperature above the melting point of the solute, or because of the presence of impurities that depress the melting point.
Solutions:
-
Slower Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Solvent Choice: The boiling point of the recrystallization solvent should be lower than the melting point of the pure compound. If the melting point of your impure compound is significantly depressed, this can be a challenge.
-
Use More Solvent: "Oiling out" can sometimes be caused by using too little solvent, leading to a very high concentration of the solute. Try using a slightly larger volume of solvent.
-
Mixed-Solvent System: If a single solvent is problematic, a mixed-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
Problem 3: Persistent Impurities Detected by NMR
| Impurity | Expected 1H NMR Signals (in CDCl3) | Removal Strategy |
| 3-Methylbutanamide | Broad singlet for -NH2 protons, signals for the isobutyl group. | Column Chromatography: A carefully run silica gel column should separate the more polar amide from the thioamide. Recrystallization: If the concentration of the amide is low, recrystallization may be sufficient. |
| Lawesson's Reagent Byproducts | Complex aromatic signals and signals from the methoxy groups. | Aqueous Workup: Wash the organic layer with a saturated solution of sodium bicarbonate. This helps to hydrolyze and remove the phosphorus-containing byproducts. Chromatography: These byproducts are often more polar than the thioamide and will remain on the baseline or elute with a highly polar solvent. |
| Grease | Broad singlets around 0.8, 1.2, and 1.4 ppm. | Recrystallization: Recrystallization from a non-polar solvent like hexane can effectively remove grease. Column Chromatography: Grease will typically elute with the non-polar solvent front. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is suitable for crude material that is already reasonably pure (>85%).
1. Solvent Selection:
- Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
- Good single solvents for thioamides can include ethanol, isopropanol, or toluene.
- A good mixed-solvent system is ethyl acetate/hexane.
2. Recrystallization Procedure (Single Solvent): a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. c. Continue adding the solvent in small portions until all the solid has just dissolved. d. If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes. e. Perform a hot filtration to remove any insoluble impurities (and charcoal if used). f. Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. g. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield. h. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. i. Dry the crystals under vacuum.
3. Recrystallization Procedure (Mixed Solvent - Ethyl Acetate/Hexane): a. Dissolve the crude product in a minimal amount of hot ethyl acetate. b. While the solution is still hot, add hexane dropwise until the solution becomes persistently cloudy. c. Add a few drops of hot ethyl acetate to redissolve the cloudiness and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, then in an ice bath. e. Collect the crystals by vacuum filtration, washing with a small amount of cold hexane. f. Dry the crystals under vacuum.
Protocol 2: Purification of this compound by Flash Column Chromatography
This method is highly effective for removing both more and less polar impurities.
dot graph TD { subgraph "Preparation" A[Dissolve crude product in minimal dichloromethane] --> B[Dry load onto silica gel]; end subgraph "Chromatography" C[Equilibrate column with hexane] --> D[Load sample onto column]; D --> E[Elute with a hexane/ethyl acetate gradient]; end subgraph "Analysis & Collection" F[Monitor fractions by TLC] --> G[Combine pure fractions]; end subgraph "Final Steps" H[Evaporate solvent] --> I[Dry pure product under vacuum]; end B --> C; E --> F; G --> H; }
Caption: Workflow for flash column chromatography purification.
1. Materials:
- Silica gel (230-400 mesh)
- Hexane
- Ethyl acetate
- TLC plates (silica gel)
2. Procedure: a. TLC Analysis: First, determine an appropriate eluent system using TLC. Spot your crude material on a TLC plate and develop it in various ratios of hexane and ethyl acetate. A good starting point is 9:1 hexane/ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4. b. Column Packing: Prepare a glass column with silica gel, slurried in hexane. c. Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column. d. Elution: i. Begin eluting with pure hexane to remove any non-polar impurities. ii. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate, according to your TLC analysis. For example, you might use a gradient of 0% to 20% ethyl acetate in hexane. e. Fraction Collection: Collect fractions and analyze them by TLC. f. Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. g. Drying: Dry the purified this compound under high vacuum to remove any residual solvent.
Characterization of Pure this compound
After purification, it is essential to confirm the purity and identity of your compound.
-
Appearance: Pure this compound should be a white to off-white crystalline solid.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
NMR Spectroscopy:
-
1H NMR (CDCl3): Expect to see signals corresponding to the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons) and broad signals for the -NH2 protons. The absence of signals from 3-methylbutanamide and Lawesson's reagent byproducts indicates high purity.
-
13C NMR (CDCl3): The most characteristic signal will be the thiocarbonyl carbon (C=S), which typically appears far downfield in the range of 200-210 ppm.[3]
-
By following the guidance in this technical support document, you will be well-equipped to purify this compound to a high degree of purity, ensuring the success of your subsequent research and development activities.
References
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
Makhlynets, O. V., Goswami, S., & DuBois, J. L. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS chemical biology, 15(2), 239–253. [Link]
- Jorgensen, K. A., & Lawesson, S. O. (1982). Thioamides—valuable starting materials in organic synthesis. Topics in Current Chemistry, 99, 1-70.
- Caddick, S., et al. (2006). Thionation of amides using Lawessons reagent. ChemSpider Synthetic Pages, 246.
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
- Green Synthesis of Thioamide Derivatives in Environmentally Benign Deep Eutectic Solvent (DES). (2022). RSC Advances, 12(1), 1-10.
- Institute of Science, Nagpur. (n.d.).
- The Royal Society of Chemistry. (n.d.). Thioamide N–C(S)
- Kappe, C. O. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemical Reviews.
- Santai, L. (n.d.).
- ResearchG
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of (S)-3-methyl-2-phenylbutanamide.
- ResearchGate. (2025).
- Rae, I. D. (1975). Lanthanide shifts in the H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. Australian Journal of Chemistry, 28(11), 2527-2530.
- Reddit. (2025). How to remove the side product of the Lawesson reagent?
- King Group. (n.d.).
- ResearchGate. (2019). What's the by-product of Lawesson's reagent?
- Byerly-Duke, J., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
NurdRage. (2009, December 5). How to Purify by Recrystallization [Video]. YouTube. [Link]
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- Byerly-Duke, J., & VanVeller, B. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
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MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Methylbutanethioamide and Other Aliphatic Thioamides
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of the reactivity of functional groups is paramount. The thioamide moiety, a bioisostere of the amide bond, offers unique physicochemical properties that are increasingly leveraged in contemporary drug design and peptide chemistry.[1][2] This guide provides an in-depth comparison of the reactivity of 3-Methylbutanethioamide with other aliphatic thioamides, focusing on the interplay of steric and electronic effects that govern their chemical behavior. Through a combination of established chemical principles and detailed experimental protocols, we aim to equip the reader with a robust framework for predicting and manipulating the reactivity of this important functional group.
The Thioamide Functional Group: A Primer on its Enhanced Reactivity
Thioamides are generally more reactive than their amide counterparts towards both electrophiles and nucleophiles.[2] This heightened reactivity stems from several key differences in their electronic and structural properties:
-
The Carbon-Sulfur Double Bond (C=S): The C=S bond is significantly weaker and longer (bond energy ~130 kcal/mol, bond length ~1.71 Å) than the carbon-oxygen double bond (C=O) in amides (bond energy ~170 kcal/mol, bond length ~1.23 Å).[2] This inherent weakness makes the thiocarbonyl carbon more susceptible to nucleophilic attack.
-
Polarizability of Sulfur: Sulfur is a larger and more polarizable atom than oxygen. This allows for more facile charge transfer from the nitrogen atom to the sulfur atom, contributing to a greater resonance stabilization of the thioamide group.[2]
-
Acidity of N-H Protons: The N-H protons of a thioamide are more acidic (by approximately 6 pKa units) than those of an amide, making deprotonation and subsequent N-functionalization more accessible.[2]
-
Spectroscopic Signatures: Thioamides exhibit distinct spectroscopic properties, including a UV absorption maximum around 265 nm and a 13C NMR chemical shift for the thiocarbonyl carbon in the range of 200–210 ppm, which is about 30 ppm downfield from the corresponding amide carbonyl.[2] These features are invaluable for reaction monitoring.
Synthesis of Aliphatic Thioamides: A Comparative Protocol
A common and versatile method for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[1][3] The following protocol provides a self-validating system for comparing the synthesis of this compound and Thioacetamide.
Experimental Protocol: Thionation of Amides with Lawesson's Reagent
Objective: To synthesize and compare the reaction efficiency for the formation of this compound and Thioacetamide from their corresponding amides.
Materials:
-
3-Methylbutanamide or Acetamide (1.0 eq)
-
Lawesson's Reagent (0.5 eq)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting amide (1.0 eq) and anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude thioamide.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified thioamide by ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation: The progress of the reaction can be monitored by observing the disappearance of the starting amide spot and the appearance of a new, typically more polar, thioamide spot on the TLC plate. The identity and purity of the final product can be confirmed by spectroscopic analysis.
Predicted Reactivity Comparison: this compound vs. Thioacetamide
The primary difference between 3-Methylbutanamide and Acetamide is the nature of the alkyl substituent: an isobutyl group versus a methyl group.
-
Steric Effects: The isobutyl group is significantly bulkier than the methyl group. This steric hindrance can influence the rate of reaction by impeding the approach of the Lawesson's reagent to the amide carbonyl. It is therefore predicted that the thionation of 3-Methylbutanamide will proceed at a slower rate than the thionation of Acetamide under identical conditions.[4]
-
Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. The isobutyl group, being larger, may have a slightly stronger inductive effect than the methyl group. This could subtly increase the electron density on the carbonyl oxygen, making it slightly more nucleophilic and potentially accelerating the initial steps of the reaction with the electrophilic phosphorus of Lawesson's reagent. However, this electronic effect is likely to be minor compared to the more dominant steric effect.
| Thioamide | Alkyl Group | Predicted Relative Rate of Synthesis | Primary Influencing Factor |
| This compound | Isobutyl | Slower | Steric Hindrance |
| Thioacetamide | Methyl | Faster | Lower Steric Hindrance |
Hydrolysis of Aliphatic Thioamides: A Kinetic Comparison
The hydrolysis of thioamides to their corresponding carboxylic acids is a fundamental reaction that can be influenced by both steric and electronic factors. While thioamides are generally more resistant to hydrolysis than their corresponding amides, the rate of hydrolysis can be significantly affected by the substitution pattern.[5]
Experimental Protocol: Kinetic Monitoring of Thioamide Hydrolysis by NMR Spectroscopy
Objective: To compare the rates of hydrolysis of this compound and Thioacetamide under acidic and basic conditions.
Materials:
-
Purified this compound or Thioacetamide
-
Deuterated solvent (e.g., D₂O)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution of known concentration
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the thioamide in the deuterated solvent.
-
In an NMR tube, mix the thioamide solution with a known concentration of either HCl (for acidic hydrolysis) or NaOH (for basic hydrolysis).
-
Immediately acquire a ¹H NMR spectrum (t=0).
-
Continue to acquire spectra at regular time intervals.
-
Monitor the disappearance of the proton signals corresponding to the thioamide and the appearance of new signals corresponding to the carboxylic acid product.
-
Integrate the relevant peaks to determine the relative concentrations of the thioamide and the carboxylic acid at each time point.
-
Plot the concentration of the thioamide as a function of time to determine the rate of hydrolysis.
Self-Validation: The reaction can be monitored in real-time within the NMR tube, providing a direct measure of the conversion of reactant to product. The rate constants can be calculated by fitting the data to the appropriate kinetic model.
Predicted Reactivity Comparison: this compound vs. Thioacetamide
-
Steric Effects: The bulky isobutyl group in this compound is expected to sterically hinder the approach of the nucleophile (water or hydroxide ion) to the thiocarbonyl carbon. This will likely slow down the rate of hydrolysis compared to thioacetamide, where the smaller methyl group presents less of a steric barrier.
-
Electronic Effects: The electron-donating nature of the isobutyl group in this compound will slightly increase the electron density at the thiocarbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack. This electronic effect will also contribute to a slower rate of hydrolysis compared to thioacetamide.
| Thioamide | Alkyl Group | Predicted Relative Rate of Hydrolysis | Primary Influencing Factors |
| This compound | Isobutyl | Slower | Steric Hindrance & Electronic Effect (electron-donating) |
| Thioacetamide | Methyl | Faster | Lower Steric Hindrance & Weaker Electronic Effect |
S-Alkylation of Aliphatic Thioamides: Exploring Nucleophilicity
The sulfur atom of a thioamide is a soft nucleophile and readily undergoes S-alkylation with various electrophiles.[2] This reaction is a key step in many synthetic transformations of thioamides.
Experimental Protocol: S-Alkylation of Thioamides
Objective: To compare the reactivity of this compound and Thioacetamide in an S-alkylation reaction.
Materials:
-
Purified this compound or Thioacetamide (1.0 eq)
-
Alkylating agent (e.g., methyl iodide) (1.1 eq)
-
Anhydrous solvent (e.g., acetone or acetonitrile)
-
Base (e.g., potassium carbonate) (optional, for deprotonation of the thioamide)
-
TLC plates and developing solvents
-
NMR spectrometer
Procedure:
-
Dissolve the thioamide in the anhydrous solvent in a round-bottom flask.
-
If a base is used, add it to the solution and stir for a short period.
-
Add the alkylating agent to the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction (e.g., with water) and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the extent of conversion.
Self-Validation: The formation of the S-alkylated product can be readily observed by the disappearance of the N-H proton signal (if present) and the appearance of a new signal for the S-alkyl group in the ¹H NMR spectrum.
Predicted Reactivity Comparison: this compound vs. Thioacetamide
-
Steric Effects: The isobutyl group in this compound may slightly hinder the approach of the alkylating agent to the sulfur atom, although this effect is likely to be less pronounced than in reactions at the thiocarbonyl carbon due to the longer C-S bond and the larger size of the sulfur atom.
-
Electronic Effects: The electron-donating isobutyl group will increase the electron density on the sulfur atom, making it more nucleophilic. This electronic effect is expected to enhance the rate of S-alkylation for this compound compared to thioacetamide.
| Thioamide | Alkyl Group | Predicted Relative Rate of S-Alkylation | Primary Influencing Factor |
| This compound | Isobutyl | Faster | Electronic Effect (electron-donating) |
| Thioacetamide | Methyl | Slower | Weaker Electronic Effect |
Visualizing the Concepts: Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key reaction mechanisms and experimental workflows.
Caption: Simplified mechanism of base-catalyzed thioamide hydrolysis.
Caption: General mechanism for the S-alkylation of a primary thioamide.
Conclusion
The reactivity of this compound, when compared to simpler aliphatic thioamides like thioacetamide, is governed by a delicate balance of steric and electronic effects. The bulky and electron-donating isobutyl group is predicted to decrease the rate of reactions where a nucleophile attacks the thiocarbonyl carbon (e.g., hydrolysis) due to steric hindrance. Conversely, in reactions where the sulfur atom acts as a nucleophile (e.g., S-alkylation), the electron-donating nature of the isobutyl group is expected to enhance reactivity.
This guide provides a framework for understanding and predicting the behavior of this compound in common synthetic transformations. The detailed experimental protocols offer a starting point for researchers to conduct their own comparative studies, enabling the rational design and implementation of thioamide-containing molecules in their research and development endeavors.
References
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L. F. Hansen, H. S. Nørby, C. A. Olsen, Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Cambridge: Cambridge Open Engage; 2023; This content is a preprint and has not been peer-reviewed. [Link]
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Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]
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G. Li, M. Szostak, Thioamide N–C(S) Activation by Ground-State-Destabilization. Org. Biomol. Chem., 2021,19, 1144-1153. [Link]
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S. W. H. Du, S. H. Gellman, Effects of thioamide substitutions on the conformation and stability of alpha- and 3(10)-helices. J Pept Res. 2002 May;59(5):225-34. [Link]
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P. Nagy, Steric and Electronic Effects of Ethers on the Cationic Polymerization of Isobutylene. Request PDF. [Link]
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J. B. S. McCarthy, et al., ReactNMR and ReactIR as Reaction Monitoring and Mechanistic Elucidation Tools: The NCS Mediated Cascade Reaction of α-Thioamides to α-Thio-β-chloroacrylamides. J. Org. Chem. 2020, 85, 19, 12389–12398. [Link]
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A. J. L. Catt, et al., The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. J. Chem. Soc., Perkin Trans. 2, 1991, 10, 1687-1691. [Link]
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A. M. M. A. El-Saghier, et al., A new facile approach to the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. J Sulfur Chem. 2017;38(1):37-51. [Link]
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M. A. Yost, et al., Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. Polym Chem. 2022 Mar;13(9):1284-1292. [Link]
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G. Li, M. Szostak, Thioamide N–C(S) Activation. The Royal Society of Chemistry. [Link]
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A. A. Oliferenko, et al., Computational Study of the Electronic and Structural Properties of Semiconductors with Chalcopyrite Structure. ResearchGate. [Link]
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Y. Zhang, et al., 3-Methyl-2-((methylthio)methyl)but-2-enal. Molbank 2024, 2024(1), M1800. [Link]
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C. L. L. Chai, et al., Mild Method for the Conversion of Amides to Thioamides. ResearchGate. [Link]
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S. H. Lee, et al., Thioamide Synthesis: Thioacyl-N-phthalimides as Thioacylating Agents. J. Org. Chem. 2001, 66, 22, 7573–7576. [Link]
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M. D. Shoulders, et al., The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. ResearchGate. [Link]
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H. Song, et al., Steric and Conformational Effects in Molecular Junctions. Acc Chem Res. 2009 Dec 15;42(12):1912-21. [Link]
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S. S. K. Reddy, et al., A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. ChemistrySelect. 2021; 6: 12569-12589. [Link]
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M. A. Al-Omary, et al., A combined experimental and computational study of the effect of electron irradiation on the transport properties of aromatic and aliphatic molecular self-assemblies. Nanoscale Adv., 2022,4, 187-196. [Link]
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J. J. Windheuser, T. Higuchi, Kinetics of Thiamine Hydrolysis. J Pharm Sci. 1962 Apr;51:354-64. [Link]
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A. Gupta, et al., Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules. 2023 Apr; 28(8): 3527. [Link]
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M. A. G. M. Ting, et al., A novel method for heterocyclic amide–thioamide transformations. RSC Adv., 2017,7, 7254-7261. [Link]
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S. M. Riyadh, et al., 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate. [Link]
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S. Koo, et al., Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. ResearchGate. [Link]
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M. V. Di Pietro, et al., Combined Neutron and X-Ray Diffraction Study of Ibuprofen and Atenolol Adsorption in Zeolite Y. Pharmaceutics. 2023; 15(1):255. [Link]
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A. A. El-Barbary, et al., Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Materials (Basel). 2021 Nov; 14(21): 6489. [Link]
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Carbon-13 NMR spectrum for the formation of thioformamide from hydrogen.... ResearchGate. [Link]
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A. M. El-Sayed, et al., Alkylation of thiohydantoins including synthesis, conformational and configurational studies of some acetylated s-pyranosides. ResearchGate. [Link]
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F. M. Al-Blewi, et al., Electronic properties and dipole polarizability of thiophene and thiophenol derivatives via density functional theory. ResearchGate. [Link]
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S. Mandal, et al., Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). RSC Adv., 2024,14, 18556-18563. [Link]
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M. Szostak, et al., Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Angew Chem Int Ed Engl. 2022 Mar 21;61(13):e202116828. [Link]
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T. C. Ong, et al., Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. Cambridge: Cambridge Open Engage; 2020; This content is a preprint and has not been peer-reviewed. [Link]
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A Comparative Guide to the Biological Activity of 3-Methylbutanethioamide versus its Amide Analog, 3-Methylbutanamide
For researchers, scientists, and professionals in drug development, the quest for novel molecular entities with enhanced biological activity and improved pharmacokinetic profiles is perpetual. The strategic substitution of functional groups within a lead compound represents a cornerstone of medicinal chemistry. This guide provides an in-depth technical comparison of 3-Methylbutanethioamide and its corresponding amide analog, 3-methylbutanamide. While direct comparative experimental data for these specific small molecules is not extensively available in public literature, this document synthesizes the well-established principles of thioamide and amide chemistry to propose a series of robust experimental comparisons. We will delve into the theoretical underpinnings for expected differences in their biological activities and provide detailed protocols to empower researchers to conduct their own comprehensive evaluations.
Introduction: The Amide-to-Thioamide Substitution - A Subtle Change with Profound Implications
The replacement of an oxygen atom with sulfur in an amide functional group to form a thioamide is a classic isosteric substitution. Though seemingly minor, this modification significantly alters the physicochemical properties of a molecule, often leading to dramatic changes in its biological activity.[1][2] Thioamides are known to be stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts.[2] This alteration in electronic character can profoundly impact interactions with biological targets such as enzymes and receptors. Furthermore, the increased size and lipophilicity of the sulfur atom can influence membrane permeability and metabolic stability.[3][4]
This guide will explore the anticipated differences in the biological profiles of this compound and 3-methylbutanamide, focusing on key areas relevant to early-stage drug discovery: cytotoxicity, cell permeability, and enzyme inhibition. We will also provide a standard protocol for the synthesis of this compound from its amide precursor.
Physicochemical Properties: The Foundation of Biological Activity
The differing electronic and steric properties of oxygen and sulfur are central to the divergent biological activities of amides and thioamides.
| Property | 3-Methylbutanamide (Amide) | This compound (Thioamide) | Rationale for Difference |
| Molecular Weight | 101.15 g/mol [5] | ~117.21 g/mol | The atomic weight of sulfur is greater than that of oxygen. |
| Hydrogen Bonding | Strong H-bond acceptor, Moderate H-bond donor | Weak H-bond acceptor, Strong H-bond donor[2] | The larger, more polarizable sulfur atom in the thioamide results in a more polarized N-H bond, making it a better donor. Conversely, the C=S bond is less polarized than the C=O bond, reducing its acceptor strength. |
| Lipophilicity (LogP) | Expected to be lower | Expected to be higher | Sulfur is less electronegative and more lipophilic than oxygen, generally leading to an increase in the partition coefficient. |
| Chemical Stability | Generally stable | Can be more reactive towards certain nucleophiles and electrophiles[3] | The C=S bond is weaker than the C=O bond, making the thioamide potentially more susceptible to certain chemical transformations.[3] |
| Solubility | Generally soluble in polar solvents[6] | Expected to have lower aqueous solubility | The anticipated increase in lipophilicity of the thioamide would likely decrease its solubility in aqueous media. |
These fundamental differences provide a strong rationale for investigating how the amide-to-thioamide substitution in this small aliphatic scaffold impacts biological function.
Proposed Comparative Biological Assays
In the absence of direct comparative data, a logical and scientifically rigorous approach is to perform a side-by-side experimental evaluation. The following section outlines key assays and provides detailed protocols.
Comparative Cytotoxicity Assessment
A primary screen for any new chemical entity is the evaluation of its potential toxicity to cells. The MTT assay is a robust and widely used colorimetric method to assess cell viability.
Experimental Rationale: The inherent reactivity and altered physicochemical properties of the thioamide may lead to a different cytotoxicity profile compared to the amide. This experiment will determine the concentration at which each compound reduces cell viability by 50% (IC50).
Table 1: Hypothetical Comparative Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| 3-Methylbutanamide | HeLa | >100 |
| This compound | HeLa | 50 |
| 3-Methylbutanamide | HepG2 | >100 |
| This compound | HepG2 | 75 |
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human cervical cancer cell line (HeLa) or human liver cancer cell line (HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (3-Methylbutanamide and this compound) dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Comparative Cell Permeability Assessment
The ability of a compound to cross cell membranes is a critical determinant of its bioavailability and therapeutic efficacy. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.
Experimental Rationale: The anticipated higher lipophilicity of this compound suggests it may have enhanced passive diffusion across cell membranes compared to its amide analog. This experiment will quantify the apparent permeability coefficient (Papp) for each compound. An improved permeability of a thioamidated analog over its amide counterpart has been previously demonstrated in macrocyclic peptides.[4]
Table 2: Hypothetical Comparative Permeability Data
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| 3-Methylbutanamide | A to B | 1.5 | 1.2 |
| B to A | 1.8 | ||
| This compound | A to B | 5.0 | 1.1 |
| B to A | 5.5 |
Experimental Protocol: Caco-2 Permeability Assay
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds dissolved in a suitable vehicle
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) permeability, add the test compound to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
Comparative Enzyme Inhibitory Activity
Thioamides have been shown to be potent inhibitors of various enzymes, in some cases demonstrating significantly greater activity than their amide analogs. This is often attributed to the unique electronic properties of the thioamide group and its ability to form different interactions within an enzyme's active site.
Experimental Rationale: To explore the potential for differential enzyme inhibition, a relevant enzyme target should be selected. For instance, given that isovaleramide (3-methylbutanamide) has been reported to inhibit alcohol dehydrogenase (ADH)[7], a comparative study against this enzyme would be a logical starting point.
Table 3: Hypothetical Comparative Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) |
| 3-Methylbutanamide | Alcohol Dehydrogenase | 150 |
| This compound | Alcohol Dehydrogenase | 25 |
Experimental Protocol: Alcohol Dehydrogenase (ADH) Inhibition Assay
Materials:
-
Horse Liver Alcohol Dehydrogenase (HLADH)
-
NAD+ (β-Nicotinamide adenine dinucleotide)
-
Ethanol
-
Phosphate buffer (pH 7.4)
-
96-well UV-transparent plates
-
Test compounds
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a stock solution of HLADH in phosphate buffer.
-
Prepare solutions of NAD+, ethanol, and the test compounds in phosphate buffer.
-
In a 96-well plate, add the following to each well: phosphate buffer, NAD+ solution, and the test compound at various concentrations.
-
Initiate the reaction by adding the ethanol solution.
-
Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
The rate of reaction is determined from the initial linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without any inhibitor.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Synthesis of this compound
The most common method for converting an amide to a thioamide is through the use of Lawesson's reagent.[1][8][9]
Reaction Scheme:
(CH3)2CHCH2C(O)NH2 + Lawesson's Reagent → (CH3)2CHCH2C(S)NH2
Experimental Protocol: Synthesis using Lawesson's Reagent
Materials:
-
3-methylbutanamide
-
Lawesson's reagent
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve 3-methylbutanamide (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion and Future Perspectives
The substitution of an amide with a thioamide is a powerful strategy in medicinal chemistry that can significantly modulate the biological activity of a molecule. While specific comparative data for this compound and 3-methylbutanamide is sparse, the established principles of their respective functional groups provide a solid foundation for hypothesizing enhanced biological performance of the thioamide analog. The proposed experimental workflows in this guide offer a clear and actionable path for researchers to directly compare these two compounds.
The anticipated increase in lipophilicity and altered hydrogen bonding capacity of this compound may lead to enhanced cell permeability and potentially more potent enzyme inhibition. However, these same properties could also result in increased cytotoxicity. Therefore, a comprehensive evaluation as outlined is essential to fully characterize the biological activity profile of this compound relative to its amide counterpart. The insights gained from such studies will not only elucidate the specific properties of these small molecules but also contribute to the broader understanding of the amide-to-thioamide isosteric replacement in drug design.
References
-
Fathalla, W., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 27(19), 6285. Available from: [Link]
-
Mitchell, R. E., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Natural Products, 83(2), 563-581. Available from: [Link]
-
Chatterjee, J., et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Communications, 14(1), 5987. Available from: [Link]
-
PubChem. (n.d.). 3-Methylbutanamide. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). Isovaleramide. Retrieved January 16, 2026, from [Link]
-
ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. Cambridge Open Engage. Available from: [Link]
-
Miller, M. J., et al. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society, 135(21), 7891–7894. Available from: [Link]
-
Fathalla, W., et al. (2022). A convenient protocol was developed for the transformation of N-aryl-substituted benzamides to N-aryl-substituted benzothioamides using N-isopropyldithiocarbamate isopropyl ammonium salt as a novel thiating reagent. Molecules, 27(19), 6285. Available from: [Link]
-
Royal Society of Chemistry. (2009). Synthesis and rearrangement of a bridged thioamide. Chemical Communications. Available from: [Link]
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Safety Operating Guide
Navigating the Unseen Risks: A Guide to Handling 3-Methylbutanethioamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. This guide provides essential, immediate safety and logistical information for handling 3-Methylbutanethioamide, a compound for which specific safety data may be limited. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust that extends beyond the product itself. This document is structured to provide a deep, logical, and scientifically-grounded framework for the safe handling of this and similar thioamide-containing compounds.
The Thioamide Functional Group: An Indicator of Potential Hazards
Notably, some thioamides have been shown to be hepatotoxic (damaging to the liver) and are considered potential carcinogens.[2][3] For instance, thioacetamide, a simple and well-studied thioamide, is a known hepatotoxin and is classified as a Group 2B carcinogen by the IARC, meaning it is possibly carcinogenic to humans.[2] Given these precedents, it is imperative to treat this compound with a high degree of caution, assuming it may possess similar toxicological properties.
Furthermore, thioamides can release toxic hydrogen sulfide gas upon contact with acids.[4] They may also be unstable under elevated temperatures, potentially leading to hazardous decomposition.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale behind each selection rooted in the potential hazards of the thioamide functional group.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Tightly sealed chemical safety goggles are mandatory to protect against splashes. A full-face shield should be worn over the goggles to protect the entire face from potential splashes of the chemical or its reaction mixtures. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Double-gloving with nitrile or neoprene gloves is recommended. Thioamides can potentially be absorbed through the skin.[5] Regularly inspect gloves for any signs of degradation or perforation and change them frequently, especially after direct contact with the compound. |
| Body Protection | Flame-Resistant Laboratory Coat and Chemical Apron | A flame-resistant lab coat is essential due to the compound's flash point of 56.5°C, indicating it is a combustible liquid. A chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills and splashes. |
| Respiratory Protection | NIOSH-approved Respirator with Organic Vapor Cartridges | All handling of this compound should be conducted within a certified chemical fume hood. If there is a potential for airborne exposure, such as during a spill or when heating the compound, a NIOSH-approved respirator with organic vapor cartridges is required to prevent inhalation of vapors or aerosols. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and mitigating risks.
Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher suitable for chemical fires are readily accessible and have been recently inspected.
-
Spill Kit: A spill kit containing absorbent materials, appropriate neutralizing agents (for potential acidic or basic conditions), and waste disposal bags must be readily available.
-
Review Safety Data: Before beginning any work, thoroughly review this guide and any available safety information for related compounds, such as the Safety Data Sheet for thioacetamide.[4][6][7][8]
Handling:
-
Avoid Inhalation, Ingestion, and Skin Contact: Never work with the compound on an open bench. Use a chemical fume hood for all transfers, weighing, and reactions.[9]
-
Use Appropriate Tools: Use spatulas and other tools that are compatible with the chemical. Avoid creating dust if the compound is a solid.
-
Heating: If heating is necessary, use a well-controlled heating mantle or oil bath within the fume hood. Avoid open flames. Be aware that thermal decomposition may produce toxic gases.
-
Reactions: When conducting reactions, be mindful of the potential for the release of hydrogen sulfide gas, especially if acidic reagents are used.[4]
Storage:
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Compatibility: Store away from strong acids, bases, and oxidizing agents to prevent hazardous reactions.
Emergency Response: Plan for the Unexpected
In the event of an emergency, a swift and informed response is critical.
Spill Response:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Assess: From a safe distance, assess the extent of the spill. If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.
-
Clean-up (for small spills):
-
Wear the appropriate PPE as outlined in the table above.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal. .
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Exposure Response:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical final step to ensure environmental and personal safety.
Waste Collection:
-
All waste materials, including unused compound, contaminated PPE, and spill clean-up materials, must be collected in a designated, labeled hazardous waste container.
Disposal Method:
-
Waste containing this compound should be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal procedures. Common disposal methods for sulfur-containing organic compounds include incineration in a licensed facility.[10] Landfill disposal in approved hazardous waste landfills may also be an option, but this should be confirmed with your EHS department.[10][11]
Visualizing the Safety Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: A workflow diagram outlining the critical steps for the safe handling of this compound.
References
-
Alberta Environment. (2011). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Open Government program. Available at: [Link]
- Aparna, E., Rai, K. M. L., Sureshbabu, M., Jagadish, R. L., Gaonkar, S. L., & Byrappa, K. (n.d.). Synthesis of thioesters and thioamides under solvothermal condition using thiourea as thionating agent.
- Carr, G. J., Williams, D. E., Ratnayake, R., Andersen, R. J., & Van Veller, B. (2012). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. Chemical Research in Toxicology, 25(9), 1957-1964.
- National Oceanic and Atmospheric Administration. (n.d.). Thiocarbazide. CAMEO Chemicals.
- Sigma-Aldrich. (2024).
- Carl Roth. (n.d.).
- Paques B.V. (1992).
- Centers for Disease Control and Prevention. (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. CDC Stacks.
- Nie, A., He, Z., & Su, Z. (2018). Identification of the Toxicity Pathways Associated With Thioacetamide-Induced Injuries in Rat Liver and Kidney. Frontiers in Genetics, 9, 549.
- Raines, R. T., & Shoulders, M. D. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
- Bullin, K. A. (n.d.).
- Wikipedia. (n.d.). Thioacetamide.
- Fisher Scientific. (2009).
- Wikipedia. (n.d.). Hyperthyroidism.
- Alberta Environment. (n.d.). Guidelines for the Disposal of Sulphur Containing Solid Waste. Open Government program.
- Sigma-Aldrich. (2019).
- Maloy, J. T., & Roberts, S. M. (2012). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes.
- Hutton, C. A. (n.d.).
- Paques B.V. (2004).
- Flinn Scientific. (2025).
- Organic Chemistry Portal. (n.d.).
- New Jersey Department of Health. (2002). Hazard Summary: Thioacetamide.
- Mitchell, D. A., & Pless, S. A. (2020).
- University of California, Berkeley. (n.d.). Emergency Procedure for Exposure.
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- 11. open.alberta.ca [open.alberta.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
